Benzyl 4-oxoazepane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-oxoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJQXZSDLARZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363769 | |
| Record name | Benzyl 4-oxoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83621-33-4 | |
| Record name | Benzyl 4-oxoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azepan-4-one, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-oxoazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound, also known as N-Cbz-4-azepanone, is a seven-membered heterocyclic ketone. The azepane ring system is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom offers stability under a range of reaction conditions and can be readily removed when required, making this compound a versatile building block for further chemical modifications.
Synthesis Pathways
The synthesis of this compound can be primarily achieved through two main strategies:
-
Ring Expansion of a Substituted Piperidine: This is a common and effective method for the synthesis of azepane rings. The general approach involves the expansion of a six-membered piperidine ring to the seven-membered azepane ring.
-
Cyclization of a Linear Amino Acid Derivative: This method involves the intramolecular cyclization of a suitably functionalized linear precursor to form the azepane ring.
This guide will focus on the most prominently documented and reliable method: the ring expansion of a piperidine precursor.
Ring Expansion of N-Cbz-4-piperidone
A widely recognized and scalable approach for the synthesis of this compound involves the ring expansion of the corresponding piperidone derivative, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). This transformation can be efficiently carried out using diazomethane or a diazomethane precursor, such as N-nitrosoureas, in the presence of a Lewis acid catalyst.
The overall synthetic transformation is depicted below:
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the ring expansion of Benzyl 4-oxopiperidine-1-carboxylate.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Distillation apparatus for diazomethane generation (use with extreme caution and appropriate safety shielding)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Step 1: Generation of Diazomethane (Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield.)
-
In a two-necked round-bottom flask equipped with a dropping funnel and a condenser leading to a receiving flask cooled in an ice-salt bath, a solution of potassium hydroxide (5.0 g) in water (8 mL) and diethyl ether (10 mL) is placed.
-
The flask is gently warmed to 65-70 °C in a water bath.
-
A solution of Diazald (21.5 g, 100 mmol) in diethyl ether (100 mL) is added dropwise from the dropping funnel over approximately 25 minutes.
-
The diazomethane co-distills with the ether and is collected in the cooled receiving flask. The yellow color of the distillate indicates the presence of diazomethane.
Step 2: Ring Expansion Reaction
-
In a separate round-bottom flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (11.65 g, 50 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.63 mL, 5 mmol) to the stirred solution.
-
To this mixture, add the freshly prepared ethereal solution of diazomethane dropwise over 1-2 hours, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
Step 3: Work-up and Purification
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the ring expansion method.
| Parameter | Value |
| Starting Material | Benzyl 4-oxopiperidine-1-carboxylate |
| Key Reagents | Diazomethane, Boron trifluoride diethyl etherate |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
| Purity (after chromatography) | >95% |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
Safety Considerations
-
Diazomethane: As mentioned, diazomethane is a highly toxic and explosive substance. All operations involving its generation and use must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is mandatory. Avoid ground glass joints and contact with sharp surfaces which can initiate detonation.
-
Boron trifluoride diethyl etherate: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate PPE.
-
Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area and away from ignition sources.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound. The ring expansion of N-Cbz-4-piperidone using diazomethane is a reliable method that can provide the target compound in good yields. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and scale of the reaction.
Technical Guide: Spectral Analysis of Benzyl 4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Benzyl 4-oxoazepane-1-carboxylate (CAS No: 83621-33-4). Due to the limited availability of published experimental spectra, this document presents predicted spectral data based on the compound's known structure, supplemented with general experimental protocols for context.
Compound Information
-
IUPAC Name: this compound
-
Structure:
Image Credit: Sigma-Aldrich
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are generated using computational models and serve as a reference for spectral analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.40 | m | 5H | Phenyl-H |
| ~ 5.15 | s | 2H | Benzyl-CH₂ |
| ~ 3.60 - 3.80 | m | 4H | N-CH₂ (azepane ring) |
| ~ 2.50 - 2.70 | m | 4H | CH₂-C=O (azepane ring) |
| ~ 1.80 - 2.00 | m | 2H | CH₂ (azepane ring) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 208 - 212 | C=O (keto, azepane ring) |
| ~ 155 - 157 | C=O (carbamate) |
| ~ 136 - 138 | Phenyl-C (quaternary) |
| ~ 128 - 129 | Phenyl-CH |
| ~ 67 - 69 | Benzyl-CH₂ |
| ~ 45 - 55 | N-CH₂ (azepane ring) |
| ~ 35 - 45 | CH₂-C=O (azepane ring) |
| ~ 25 - 30 | CH₂ (azepane ring) |
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3030 - 3100 | C-H stretch (aromatic) |
| ~ 2850 - 3000 | C-H stretch (aliphatic) |
| ~ 1730 - 1750 | C=O stretch (carbamate) |
| ~ 1700 - 1720 | C=O stretch (ketone) |
| ~ 1450 - 1600 | C=C stretch (aromatic ring) |
| ~ 1200 - 1300 | C-N stretch |
| ~ 1000 - 1150 | C-O stretch |
| ~ 690 - 770 | C-H bend (aromatic, out-of-plane) |
MS (Mass Spectrometry)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 247 | [M]⁺ (Molecular ion) |
| 156 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 108 | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired to obtain singlets for each unique carbon atom.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition: The sample is placed in the IR beam, and the interferogram is recorded.
-
Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique.
-
Sample Preparation: The sample is dissolved in a volatile solvent and introduced into the instrument.
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Processing: The detector signal is used to generate a mass spectrum, which plots ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for the spectral analysis of a chemical compound.
References
Benzyl 4-oxoazepane-1-carboxylate chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring, functionalized with a ketone and a benzyloxycarbonyl (Cbz) protecting group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a solid at room temperature. Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 247.29 g/mol | --INVALID-LINK-- |
| CAS Number | 83621-33-4 | --INVALID-LINK-- |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. | General Knowledge |
Synthesis
A common synthetic approach to this compound involves the protection of the commercially available azepan-4-one.
Experimental Protocol: N-Benzyloxycarbonylation of Azepan-4-one
-
Reaction Setup: To a solution of azepan-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base such as sodium bicarbonate or triethylamine (2.2 equivalents) at 0 °C.
-
Addition of Reagent: Slowly add benzyl chloroformate (1.1 equivalents) to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily centered around three key functional groups: the ketone, the carbamate, and the α-protons to the carbonyl group.
Reactions at the Ketone Carbonyl Group
The ketone moiety is susceptible to nucleophilic attack and reduction.
The ketone can be readily reduced to the corresponding alcohol, benzyl 4-hydroxyazepane-1-carboxylate, using common reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride [1]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, typically methanol or ethanol, and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography if necessary.
The ketone can undergo reductive amination to introduce an amine functionality at the 4-position of the azepane ring. This is a powerful method for generating diverse libraries of compounds.
The ketone can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation at the 4-position.
Reactions at the Carbamate Group (N-Debenzylation)
The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under various conditions, most commonly by catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield azepan-4-one.
References
In-Depth Technical Guide: Benzyl 4-oxoazepane-1-carboxylate
CAS Number: 83621-33-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-oxoazepane-1-carboxylate, a versatile heterocyclic building block. Due to its utility as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science, this document collates available physicochemical data, outlines experimental protocols for its use, and presents a plausible synthetic pathway.
Core Compound Data
This compound is a key intermediate in the synthesis of more complex molecular architectures. Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The presence of the ketone functionality at the 4-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide multiple handles for synthetic modification.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 83621-33-4 | Commerical Suppliers |
| Molecular Formula | C₁₄H₁₇NO₃ | Commerical Suppliers |
| Molecular Weight | 247.29 g/mol | Commerical Suppliers |
| Appearance | White to pale yellow solid/oil | Commerical Suppliers |
| Purity | ≥95% | Commerical Suppliers |
Table 2: Spectroscopic and Analytical Data
| Data Type | Value |
| SMILES | O=C1CCCN(CC1)C(=O)OCc2ccccc2 |
| InChI | InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Synthetic Protocols
Proposed Synthesis: Ring Expansion of N-Cbz-4-piperidone
This proposed synthesis is based on the well-established methodology of ring expansion of cyclic ketones using diazomethane or a safer equivalent like ethyl diazoacetate in the presence of a Lewis acid.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of N-Cbz-4-piperidone in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) is added at a low temperature (typically -78 °C to 0 °C).
-
Ring Expansion: Ethyl diazoacetate is added dropwise to the cooled reaction mixture. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Synthesis
This compound serves as a versatile intermediate for the synthesis of various target molecules, particularly in the development of new therapeutic agents. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.
Logical Relationship: Role as a Protein Degrader Building Block
An In-depth Technical Guide on Benzyl 4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Benzyl 4-oxoazepane-1-carboxylate, a compound of interest in synthetic organic chemistry and drug discovery.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃[1][2][3] |
| Molecular Weight | 247.29 g/mol [1][2][3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically developed on a lab-specific basis. Standard techniques for compounds of this class would include:
-
Synthesis: Often involving the protection of the nitrogen in 4-azepanone followed by subsequent reactions.
-
Purification: Commonly achieved through column chromatography on silica gel.
-
Analysis: Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Note: Specific, validated experimental protocols should be sourced from peer-reviewed chemical literature or established chemical synthesis databases.
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Relationship between this compound and its molecular properties.
References
An In-Depth Technical Guide to Benzyl 4-oxoazepane-1-carboxylate: Synthesis and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-oxoazepane-1-carboxylate, a valuable building block in medicinal chemistry. The focus is on its synthesis, starting from commercially available materials, and its prominent role as a structural component in the development of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound (CAS No. 83621-33-4) is a seven-membered heterocyclic ketone.[1][2][3] The azepane scaffold is a recurring motif in a variety of bioactive molecules and natural products, recognized for its diverse pharmacological properties.[4][5] The conformational flexibility of the seven-membered ring allows it to present substituents in a distinct three-dimensional arrangement, a desirable feature in the design of molecules targeting complex biological systems. Recently, this compound has been identified as a key intermediate, particularly as a "Protein Degrader Building Block," highlighting its utility in the construction of PROTACs.[1]
Synthesis of this compound
The most common and efficient synthetic route to this compound involves a two-stage process: the synthesis of the precursor, N-Cbz-4-piperidone, followed by a ring expansion reaction.
Stage 1: Synthesis of the Starting Material, N-Cbz-4-piperidone
The immediate precursor for the ring expansion is N-Cbz-4-piperidone (Benzyl 4-oxopiperidine-1-carboxylate). This starting material can be synthesized from 4-piperidone hydrochloride.
Experimental Protocol: Synthesis of N-Cbz-4-piperidone
-
Reaction Setup: To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF), the mixture is stirred for 30 minutes at room temperature.
-
Addition of Protecting Group: Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is heated to 65°C for 14 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and quenched with ice water. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by crystallization.
Quantitative Data for N-Cbz-4-piperidone Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Piperidone monohydrate hydrochloride | |
| Key Reagents | Benzyl bromide, Potassium carbonate | |
| Solvent | N,N-dimethylformamide (DMF) | |
| Reaction Temperature | 65°C | |
| Reaction Time | 14 hours | |
| Yield | Approximately 89% |
Stage 2: Ring Expansion to this compound
The key synthetic step is the one-carbon ring expansion of the six-membered N-Cbz-4-piperidone to the seven-membered this compound. A well-established method for this transformation on a similar substrate, tert-butyl 4-oxopiperidine-1-carboxylate, utilizes ethyl diazoacetate.[6] This methodology is directly applicable to the synthesis of the benzyl-protected analogue.
Experimental Protocol: Ring Expansion of N-Cbz-4-piperidone
-
Reaction Setup: A solution of N-Cbz-4-piperidone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to a low temperature (e.g., -78°C or 0°C).
-
Catalyst Addition: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added to the reaction mixture.
-
Diazo Reagent Addition: A solution of ethyl diazoacetate in the same solvent is added dropwise to the reaction mixture over a period of time, maintaining the low temperature.
-
Reaction Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional period at low temperature and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Ring Expansion
| Parameter | Value (Anticipated) | Reference |
| Starting Material | N-Cbz-4-piperidone | |
| Key Reagents | Ethyl diazoacetate, Boron trifluoride etherate | [6] |
| Solvent | Dichloromethane or Toluene | [6] |
| Reaction Temperature | -78°C to 0°C | [6] |
| Purity | ≥95% | [1][2] |
| Yield | Good to high (based on analogous reactions) | [6] |
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Application in Targeted Protein Degradation: PROTACs
The classification of this compound as a "Protein Degrader Building Block" strongly indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]
A PROTAC molecule is composed of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical nature influence the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The azepane ring of this compound can be incorporated into the linker to provide a specific conformational constraint and vector for orienting the two ligands.
Logical Relationship Diagram for PROTAC Action
Caption: Mechanism of action for a PROTAC containing an azepane linker.
The synthesis of a PROTAC utilizing this compound would involve further chemical modifications. The ketone functionality at the 4-position can be used as a handle for further elaboration of the linker, and the benzyl carbamate protecting group can be removed to allow for coupling with one of the ligands.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through a straightforward ring expansion of a readily available piperidone precursor. The incorporation of the azepane ring into linker structures for PROTACs offers a promising strategy for modulating the properties of these next-generation therapeutics. This guide provides the foundational knowledge for the synthesis and application of this important chemical entity, empowering researchers to explore its potential in the development of novel therapies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. This compound AldrichCPR 83621-33-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of N-Protected Azepane-4-ones
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and clinical drug candidates. The seven-membered nitrogen-containing ring system offers a unique three-dimensional architecture that can be exploited to modulate pharmacological properties. Among the various functionalized azepanes, N-protected azepane-4-ones are crucial intermediates, providing a versatile handle for further chemical elaboration. This technical guide provides an in-depth overview of the core synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.
Core Synthetic Strategies
The synthesis of N-protected azepane-4-ones can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and stereochemical requirements. The most prominent methods include Dieckmann condensation, ring-closing metathesis, and gold-catalyzed annulation.
Dieckmann Condensation
The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester.[1][2][3] For the synthesis of N-protected azepane-4-ones, this typically involves an N-substituted pimelic acid diester.[4] The base-catalyzed reaction proceeds to form the seven-membered ring, which upon hydrolysis and decarboxylation can yield the target dione.[4] Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are commonly employed.[4] To favor the intramolecular cyclization over intermolecular polymerization, high-dilution conditions are often necessary.[4] While highly effective for 5- and 6-membered rings, the formation of 7-membered rings via Dieckmann condensation can be less efficient due to entropic factors, but good yields are achievable with careful optimization.[4]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic systems, including seven-membered azacycles.[5][6] This method involves the use of a ruthenium-based catalyst, such as a Grubbs catalyst, to facilitate the intramolecular cyclization of a diene precursor.[5] The reaction is known for its functional group tolerance and can be applied to complex molecular architectures. For the synthesis of azepane-4-ones, a suitable N-protected diallylamine derivative bearing a ketone or a precursor functionality is required. The choice of catalyst and reaction conditions can be optimized to achieve high yields.[6]
Gold-Catalyzed [5+2] Annulation
A more contemporary approach involves a gold-catalyzed two-step [5+2] annulation.[7] This method provides an efficient and flexible route to azepan-4-ones. The process typically involves the alkylation of a secondary amine with a suitable alkyne-containing electrophile, followed by an oxidation and gold-catalyzed cyclization.[7] This reaction has been shown to be efficient, with good to excellent diastereoselectivities and high regioselectivities.[7] The reaction is sensitive to steric hindrance, which can influence the regiochemical outcome.[7]
Chemoenzymatic and Photocatalytic Methods
Recent advancements have introduced chemoenzymatic and photocatalytic strategies for the synthesis of related chiral azepane derivatives. For instance, a one-pot photoenzymatic synthesis has been reported for N-Boc-4-amino/hydroxy-azepanes with high conversions and excellent enantiomeric excess.[8] These functionalized azepanes can serve as precursors to azepane-4-ones through subsequent oxidation. Chemoenzymatic methods often combine the selectivity of enzymes with the efficiency of chemical reactions to access enantioenriched products.[9][10] Photocatalysis offers a mild and efficient way to construct heterocyclic rings under visible light irradiation.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data for selected synthetic protocols for N-protected azepane-4-ones and related precursors.
| Method | Protecting Group | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dieckmann Condensation | Cbz | Diethyl 4-(benzyloxycarbonyl)heptanedioate | NaH | Toluene | Reflux | 12 | ~60-70 (estimated) | [4] |
| Ring-Closing Metathesis | Boc | N-Boc-diallylamine derivative | Grubbs II catalyst | CH₂Cl₂ | RT | 15 | 98 | [6] |
| Gold-Catalyzed [5+2] Annulation | - | N-(pent-4-yn-1-yl)piperidine | m-CPBA, (2-biphenyl)Cy₂PAuNTf₂ | Not specified | 0 | Not specified | 79 | [7] |
| Photoenzymatic Synthesis (precursor) | Boc | Azepane | Amine transaminases (ATAs) or Keto reductases (KREDs) | Not specified | Not specified | Not specified | up to 90 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-azepan-4-one via Dieckmann Condensation (Illustrative)
Step 1: Synthesis of Diethyl 4-(benzyloxycarbonyl)heptanedioate
-
To a solution of diethyl 4-aminoheptanedioate (1.0 eq) in a suitable solvent (e.g., THF/water), add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Intramolecular Dieckmann Condensation
-
Under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous toluene.
-
Heat the suspension to reflux.
-
Add a solution of diethyl 4-(benzyloxycarbonyl)heptanedioate (1.0 eq) in anhydrous toluene dropwise over several hours to maintain high dilution.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude β-keto ester in a mixture of acetic acid and hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude N-Cbz-azepan-4-one by column chromatography.
Protocol 2: Synthesis of N-Boc-azepan-4-one via Ring-Closing Metathesis (Illustrative)
Step 1: Synthesis of the Diene Precursor
-
Synthesize a suitable N-Boc protected diallylamine derivative with a ketone or protected ketone functionality at the appropriate position. This can be achieved through standard alkylation and protection/deprotection sequences.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor in anhydrous and degassed dichloromethane (0.1-0.5 M).
-
Add a Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to afford the N-Boc protected azepine derivative.
-
If a protected ketone was used, perform the deprotection step to yield N-Boc-azepan-4-one.
Protocol 3: Synthesis of Azepan-4-ones via Gold-Catalyzed [5+2] Annulation[7][8]
Step 1: Alkylation
-
To a solution of the secondary amine (1.0 eq) in acetonitrile, add potassium carbonate (as a base) and pent-4-yn-1-yl tosylate (2.0 eq).
-
Reflux the mixture for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate. The crude product can be used in the next step without further purification.
Step 2: One-Pot Oxidation and Gold-Catalyzed Cyclization
-
Dissolve the crude alkyne-amine from the previous step in a suitable solvent.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) and stir at 0 °C.
-
After oxidation is complete (monitor by TLC), add the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (5 mol%).
-
Continue stirring at 0 °C until the cyclization is complete.
-
Quench the reaction, extract the product, and purify by column chromatography to yield the azepan-4-one.
Mandatory Visualizations
Caption: Workflow for Dieckmann Condensation Synthesis.
Caption: Workflow for Ring-Closing Metathesis Synthesis.
Caption: Signaling Pathway for Gold-Catalyzed Annulation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. purechemistry.org [purechemistry.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles [organic-chemistry.org]
Unraveling the Functional Core: A Technical Guide to Benzyl 4-oxoazepane-1-carboxylate in Targeted Protein Degradation
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the presumptive mechanism of action of Benzyl 4-oxoazepane-1-carboxylate. While direct experimental evidence for its intrinsic biological activity remains limited in publicly accessible literature, its classification as a "Protein Degrader Building Block" by chemical suppliers strongly indicates its role as a key structural motif in the synthesis of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Core Concept: A Scaffold for Hijacking the Ubiquitin-Proteasome System
The primary hypothesized mechanism of action for molecules derived from this compound is not direct inhibition of a specific protein, but rather the facilitation of targeted protein degradation. This is achieved by incorporating the 4-oxoazepane moiety into a larger PROTAC molecule. PROTACs are designed to induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.
A PROTAC molecule conceptually consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3-ligase binder"), and a chemical linker that connects these two moieties. This compound is a versatile scaffold that can be chemically modified to serve as a core component of either the E3 ligase ligand or the linker.
Putative Signaling Pathway and Experimental Workflow
The anticipated signaling pathway for a PROTAC incorporating the this compound scaffold involves the hijacking of the cellular ubiquitin-proteasome system. The logical workflow for synthesizing and validating such a PROTAC is outlined below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, reactivity, and incorporation into larger molecules.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 83621-33-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Experimental Protocols: A Generalized Synthetic Approach
Step 1: Functionalization of the 4-Oxoazepane Ring
The ketone at the 4-position of this compound is a key handle for chemical modification. One common strategy is reductive amination to introduce a linker attachment point.
-
Reaction: Reductive amination of the ketone with an appropriate amine-containing linker precursor.
-
Reagents: this compound, an amino-linker (e.g., a PEG linker with a terminal amine and a protected functional group at the other end), a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Procedure:
-
Dissolve this compound and the amino-linker in the chosen solvent.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Step 2: Deprotection of the Linker
The functional group on the distal end of the linker is then deprotected to allow for conjugation with the POI ligand. The choice of protecting group and deprotection conditions will depend on the nature of the functional group (e.g., a Boc-protected amine or a silyl-protected alkyne).
Step 3: Conjugation to the POI Ligand
The functionalized azepane-linker moiety is then coupled to the POI ligand. Common conjugation chemistries include amide bond formation or "click chemistry".
-
Amide Coupling:
-
Reagents: The deprotected amino-linker-azepane, a POI ligand with a carboxylic acid, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF).
-
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Reagents: An azide-functionalized linker-azepane, an alkyne-functionalized POI ligand, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Step 4: Final Deprotection (if necessary)
Any remaining protecting groups on the PROTAC molecule are removed in the final step to yield the active degrader.
The logical relationship for this synthetic strategy is depicted in the following diagram:
An In-depth Technical Guide to Benzyl 4-oxoazepane-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-oxoazepane-1-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The azepane ring system is a recurring motif in a variety of biologically active compounds, exhibiting a range of activities including antitumor, antimicrobial, and effects on the central nervous system. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogs. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related structures and established synthetic methodologies to provide a foundational resource for researchers in the field.
Introduction
The seven-membered nitrogen-containing heterocyclic core, azepane, is a privileged scaffold in the design of novel therapeutic agents. The conformational flexibility of the seven-membered ring allows for diverse three-dimensional arrangements of substituents, enabling fine-tuning of interactions with biological targets. The presence of a ketone functionality at the 4-position and a benzyloxycarbonyl protecting group on the nitrogen atom in this compound offers multiple points for chemical modification and the introduction of further diversity. This makes it an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of related 4-oxoazepane derivatives. A common and scalable approach involves the ring expansion of a corresponding N-protected piperidin-4-one.
A large-scale process for the preparation of the closely related tert-butyl 4-oxoazepane-1-carboxylate has been described, which utilizes a ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate.[1] A similar strategy can be adopted for the synthesis of the title compound.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Intermediate)
Materials:
-
Piperidin-4-one hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add sodium carbonate (2.5 eq) portion-wise.
-
Stir the mixture vigorously and add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl 4-oxopiperidine-1-carboxylate.
Experimental Protocol: Ring Expansion to this compound
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ethyl diazoacetate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add boron trifluoride diethyl etherate (1.2 eq) to the solution.
-
Add a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM dropwise over 1-2 hours.
-
Stir the reaction mixture at -78 °C for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| CAS Number | 83621-33-4 | [2] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, etc.) | |
| SMILES | O=C1CCCN(CC1)C(=O)OCc2ccccc2 | [2] |
| InChI Key | ORJQXZSDLARZBC-UHFFFAOYSA-N | [2] |
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the azepane and azepinone scaffolds are known to exhibit a range of biological activities.
-
Antitumor Activity: Naphthannelated azepinones have been synthesized and evaluated for their antitumor activity.[3] Specifically, a bromo-substituted benzo[b]naphth[2,3-e]azepin-6(13H)-one showed noteworthy growth inhibitory effects on human tumor cells.[3] This suggests that the azepanone core could serve as a template for the design of novel anticancer agents.
-
Antimicrobial and Antifungal Activity: Various heterocyclic compounds containing seven-membered rings have demonstrated antimicrobial and antifungal properties. The synthesis and evaluation of oxazepine and 1,3,4-oxadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5][6]
-
Central Nervous System (CNS) Activity: The azepane scaffold is present in several CNS-active compounds. The conformational flexibility of the seven-membered ring is thought to be advantageous for interacting with various receptors and enzymes in the brain.
Given these precedents, a hypothetical signaling pathway that could be modulated by derivatives of this compound in the context of cancer is illustrated below. For instance, these compounds could potentially act as inhibitors of key signaling kinases involved in cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an azepane derivative.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound and its analogs, a series of in vitro assays can be employed.
Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antibacterial Activity: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add an equal volume of standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and medium), a negative control (medium only), and a drug control (e.g., ciprofloxacin).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the known activities of related azepane and azepinone derivatives suggest promising avenues for investigation, particularly in the areas of oncology and infectious diseases. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and related compounds in their drug discovery endeavors. Further derivatization of the 4-oxo position and modification of the N-protecting group can lead to a wide array of analogs with potentially enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 3. Naphthannelated azepinones: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. mdpi.com [mdpi.com]
The Biological Versatility of Substituted Azepanones: A Technical Guide for Drug Discovery Professionals
Introduction
The seven-membered nitrogen-containing heterocyclic core of azepanone has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The conformational flexibility of the seven-membered ring, coupled with the vast possibilities for substitution, allows for the fine-tuning of physicochemical properties and biological targets. This technical guide provides an in-depth overview of the significant biological activities of substituted azepanones, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further exploration and exploitation of this promising class of compounds.
Anticancer Activity of Substituted Azepanones
Substituted azepanones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
Quantitative Cytotoxicity Data
The cytotoxic effects of various substituted azepanones have been quantified using standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A selection of reported IC50 values is presented in Table 1.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| AZP-1 | N-Aryl, C-aryl | HeLa (Cervical Cancer) | < 2 | [1] |
| AZP-2 | N-Aryl, C-aryl | HeLa (Cervical Cancer) | < 2 | [1] |
| AZP-3 | N-Aryl, C-thione | HeLa (Cervical Cancer) | < 2 | [1] |
| AZP-4 | Naphthannelated | Various | Modest Activity | [2] |
| AZP-5 | 2-bromo-5H-benzo[b]naphth[2,3-e]azepin-6(13H)-one | Human Tumor Cells | Noteworthy Growth Inhibition | [2] |
Table 1: Cytotoxicity of selected substituted azepanones against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which substituted azepanones exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. Studies have shown that certain azepanone derivatives can trigger apoptosis by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and activating executioner caspases.
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress, including that induced by chemotherapeutic agents. Upon receiving an apoptotic stimulus, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is disrupted, leading to mitochondrial outer membrane permeabilization (MOMP). This allows the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Experimental Protocols: Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted azepanone derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity of Substituted Azepanones
Substituted azepanones have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal pathogens.
Quantitative Antimicrobial Susceptibility Data
The antimicrobial efficacy of substituted azepanones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| AZP-6 | Fused-azepinone | Staphylococcus aureus | - | [1] |
| AZP-7 | Fused-azepinone | Plasmodium falciparum | - | [1] |
| AZP-8 | Azepano-triterpenoid | MRSA | ≤ 0.15 µM | [3] |
| AZP-9 | Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 µM | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected substituted azepanones against various microorganisms.
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the substituted azepanone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Central Nervous System (CNS) Activity of Substituted Azepanones
The azepane scaffold is present in several FDA-approved drugs, highlighting its potential for CNS-related therapeutic applications.[4] Substituted azepanones are being explored for their activity on various CNS targets.
Potential CNS Targets and Activities
Research into the CNS activity of substituted azepanones is an emerging field. Potential activities include modulation of neurotransmitter systems and interaction with specific receptors. For instance, some azepane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in cognitive function and metabolic syndrome.[5]
Experimental Protocols: CNS Activity Assessment
These assays are used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Radioligand Binding: Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor, in the presence and absence of various concentrations of the test compound (substituted azepanone).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which represents its affinity for the receptor.
The development of CNS-active drugs requires careful consideration of the blood-brain barrier (BBB) penetration. The physicochemical properties of substituted azepanones can be modified to either enhance or limit their CNS penetration, depending on the desired therapeutic target.
Substituted azepanones represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential for CNS applications, makes them an attractive scaffold for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel azepanone-based therapeutics. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full therapeutic potential.
References
- 1. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Benzyl 4-oxoazepane-1-carboxylate: A Versatile Scaffold for Kinase Inhibitors and Beyond
Application Note AN2025-12-26
Introduction
Benzyl 4-oxoazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The azepane scaffold, a seven-membered nitrogen-containing ring, offers a three-dimensional architecture that can be exploited to achieve high-affinity and selective interactions with biological targets. The ketone functionality at the 4-position provides a convenient handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document outlines the key applications of this compound, with a focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway and its emerging use in targeted protein degradation.
Key Applications in Medicinal Chemistry
The versatility of the 4-oxoazepane scaffold has led to its incorporation into a range of biologically active molecules. Key therapeutic areas where this building block has shown significant promise include:
-
Kinase Inhibition: The azepane core is a privileged scaffold for the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of Protein Kinase B (PKB/Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The functionalized azepane moiety can effectively occupy the ATP-binding site or allosteric pockets of kinases, leading to potent and selective inhibition.
-
Targeted Protein Degradation (TPD): this compound is listed by suppliers as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The azepane scaffold can serve as a core component of the linker that connects the target-binding ligand to the E3 ligase ligand, influencing the efficacy and selectivity of the resulting degrader.
-
GPCR Modulation: While less explored, the azepane scaffold has also been investigated in the context of G protein-coupled receptor (GPCR) modulators, suggesting a broader potential for this building block in drug discovery.
Synthesis of Bioactive Derivatives
The primary method for functionalizing this compound is through reductive amination of the ketone at the 4-position. This reaction allows for the introduction of a wide variety of primary and secondary amines, leading to a diverse library of 4-aminoazepane derivatives.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the synthesis of 4-(substituted amino)azepane derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, or other desired amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (1.1 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-aminoazepane derivative.
Data Presentation
The following table summarizes the inhibitory activity of representative azepane-based inhibitors targeting the PI3K/Akt signaling pathway.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | PKBα (Akt1) | 5 | [1] |
| Optimized Analog | PKBα (Akt1) | 4 | [1] |
| Compound 4 | PTPN2/PTPN1 | N/A (nM potency) | [5] |
Signaling Pathway
Derivatives of this compound are designed to inhibit key kinases in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.
Conclusion
This compound is a highly adaptable building block with significant applications in the development of kinase inhibitors and targeted protein degraders. Its utility in constructing molecules that modulate the PI3K/Akt/mTOR pathway underscores its importance in modern medicinal chemistry and cancer drug discovery. The straightforward functionalization via reductive amination allows for the creation of diverse chemical libraries for hit-to-lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease [mdpi.com]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of an Azepane-Based Linker for PROTACs using Benzyl 4-oxoazepane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by controlling the spatial orientation of the POI and the E3 ligase within the ternary complex.[5][6] While polyethylene glycol (PEG) and simple alkyl chains are the most common linker motifs, the incorporation of cyclic structures, such as piperidines and piperazines, is a growing strategy to impart rigidity, improve solubility, and explore new chemical space.[3][5]
This application note describes a detailed protocol for the synthesis of a PROTAC linker derived from Benzyl 4-oxoazepane-1-carboxylate. The seven-membered azepane ring offers a unique, semi-rigid scaffold that can influence the conformational dynamics of the PROTAC, potentially leading to improved degradation potency and selectivity. The following protocols outline the multi-step synthesis of an azepane-containing linker and its subsequent conjugation to a warhead and an E3 ligase ligand to generate a complete PROTAC molecule.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological evaluation of a hypothetical BRD4-targeting PROTAC (PROTAC-Azepane-1) synthesized using the described protocol.
Table 1: Synthesis and Characterization of PROTAC-Azepane-1
| Parameter | Value | Method |
| Final PROTAC Yield | 35% (over 3 steps) | Gravimetric analysis |
| Purity | >98% | RP-HPLC |
| Identity Confirmation | Confirmed | HRMS, ¹H NMR |
| Molecular Weight | 955.15 g/mol | HRMS (M+H)⁺ |
Table 2: Biological Activity of PROTAC-Azepane-1 against BRD4
| Parameter | Cell Line | Value | Method |
| DC₅₀ (BRD4 Degradation) | MV-4-11 | 25 nM | Western Blot |
| Dₘₐₓ (BRD4 Degradation) | MV-4-11 | >95% | Western Blot |
| IC₅₀ (Cell Viability) | MV-4-11 | 45 nM | CellTiter-Glo® |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for evaluating PROTAC efficacy. These values are illustrative and highly dependent on the specific target, E3 ligase, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Functionalized Azepane Intermediate
This protocol details the conversion of this compound into a key intermediate containing a primary amine, which serves as an attachment point for further linker elaboration.
Materials:
-
This compound (CAS: 83621-33-4)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine intermediate by silica gel column chromatography to yield the desired product.
Protocol 2: Synthesis of a Complete BRD4-Targeting PROTAC
This protocol describes the step-wise assembly of the final PROTAC molecule by conjugating the azepane intermediate to a BRD4 ligand (JQ1 derivative) and a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative).
Materials:
-
Amine-functionalized azepane intermediate (from Protocol 1)
-
JQ1-carboxylic acid
-
Pomalidomide-C2-acid linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Preparative RP-HPLC system
Procedure:
-
Amide Coupling (JQ1):
-
Dissolve JQ1-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir for 15 minutes, then add a solution of the amine-functionalized azepane intermediate (1.05 eq) in DMF.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the coupled product by silica gel chromatography.
-
-
Deprotection (Cbz Removal):
-
Dissolve the product from the previous step in ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected secondary amine.
-
-
Amide Coupling (Pomalidomide Linker):
-
Dissolve Pomalidomide-C2-acid linker (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir for 15 minutes, then add the deprotected amine from the previous step (1.0 eq).
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Upon completion, purify the crude reaction mixture directly by preparative RP-HPLC to yield the final PROTAC-Azepane-1.
-
Protocol 3: Western Blot for BRD4 Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of the synthesized PROTAC.
Materials:
-
MV-4-11 cell line
-
Synthesized PROTAC-Azepane-1
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies (anti-BRD4, anti-GAPDH or -β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed MV-4-11 cells in 6-well plates. Treat the cells with increasing concentrations of PROTAC-Azepane-1 (e.g., 0.1 nM to 1000 nM) for 18-24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
Caption: Synthetic workflow for the azepane-based PROTAC.
Caption: General mechanism of action for a PROTAC.
References
- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Synthetic Protocol for Azepane-Based Kinase Inhibitors: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of azepane-based kinase inhibitors, a promising class of compounds in drug discovery. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture that can be exploited for developing potent and selective inhibitors of various kinases.[1] This guide will focus on inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways often dysregulated in cancer.[2]
Introduction
The azepane ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, facilitating optimal interactions with the target protein. One of the most notable examples of a natural product containing an azepane core is the fungal metabolite (-)-balanol, a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[3][4] Structure-based drug design efforts have leveraged the balanol scaffold to develop highly potent and selective inhibitors of other kinases, such as PKB/Akt.[5][6]
This document will detail the synthesis of a potent azepane-based PKB inhibitor, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, and provide protocols for its biological evaluation.
Data Presentation
The following tables summarize the in vitro potency and selectivity of a representative azepane-based PKB inhibitor.
Table 1: In Vitro Potency of Azepane-Based PKB Inhibitors [5][6]
| Compound Name/Class | Mechanism of Action | Target(s) | IC50 (nM) |
| Lead Azepane Derivative | ATP-Competitive | PKBα, PKA | 5 (PKBα), 4 (PKA) |
| Optimized Azepane Derivative | ATP-Competitive | PKBα, PKA | 4 (PKBα), 3 (PKA) |
| MK-2206 (Allosteric Inhibitor) | Allosteric | Akt1, Akt2, Akt3 | 8 (Akt1), 12 (Akt2), 65 (Akt3) |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1, Akt2, Akt3 | 5 (Akt1), 1 (Akt2), 1 (Akt3) |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1, Akt2, Akt3 | 10 (Akt1), 3 (Akt2), 8 (Akt3) |
Table 2: Representative Kinase Selectivity Profile
No comprehensive public selectivity panel data was found for the specific optimized azepane derivative. The following table represents a hypothetical selectivity profile for a potent and selective kinase inhibitor to illustrate data presentation. A thorough evaluation would involve screening against a broad panel of kinases.
| Kinase | % Inhibition at 1 µM |
| PKBα (Akt1) | 98 |
| PKBβ (Akt2) | 95 |
| PKBγ (Akt3) | 92 |
| PKA | 45 |
| ROCK1 | <10 |
| CAMKII | <5 |
| CDK2 | <5 |
| ERK1 | <5 |
| JNK1 | <5 |
| MEK1 | <5 |
| p38α | <5 |
| SRC | <10 |
| VEGFR2 | <15 |
Experimental Protocols
I. Synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide
This protocol is a representative synthesis adapted from the general strategies for creating balanol analogs.[3] The synthesis involves the coupling of a chiral azepane core with a benzophenone moiety.
A. Synthesis of the Chiral Azepane Core
The chiral azepane core can be synthesized from a suitable starting material, such as a derivative of a chiral amino acid, through a series of steps including ring-closing metathesis or other cyclization strategies.[7] For this protocol, we will assume the availability of the key intermediate, (3R,4R)-3-amino-4-hydroxyazepane.
B. Synthesis of the Benzophenone Moiety
The benzophenone acid can be prepared through a Friedel-Crafts acylation reaction.
C. Coupling and Final Product Formation
-
Amide Coupling: To a solution of (3R,4R)-3-amino-4-hydroxyazepane in a suitable solvent such as dichloromethane (DCM), add 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)benzoic acid and a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion.
-
Purification: Purify the resulting intermediate by column chromatography on silica gel.
-
Isonicotinamide Formation: Dissolve the purified intermediate in DCM and add isonicotinoyl chloride and a base like triethylamine. Stir the reaction at room temperature.
-
Final Purification: Purify the final product, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, by column chromatography or recrystallization to yield the desired compound.
II. Biological Evaluation
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the inhibition of PKBα.
-
Reagent Preparation: Prepare serial dilutions of the synthesized azepane inhibitor in DMSO. Prepare a solution of PKBα enzyme, the appropriate substrate peptide, and ATP in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azepane inhibitor.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane-based compounds.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of azepane-based kinase inhibitors.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 4-oxoazepane-1-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzyl 4-oxoazepane-1-carboxylate as a versatile building block for the construction of novel bioactive heterocyclic compounds. The protocols detailed below offer starting points for the synthesis of spiro- and fused-azepane derivatives with potential applications in anticancer and antimicrobial drug discovery.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[1][2] Its conformational flexibility allows for optimal binding to various biological targets. This compound, with its reactive ketone functionality and protected nitrogen atom, serves as an excellent starting material for the elaboration into more complex heterocyclic systems. This document outlines key synthetic transformations and the biological significance of the resulting compounds.
Synthesis of Bioactive Spiro[azepane-4,3'-oxindoles]
Spiro-oxindoles are a class of compounds with significant anticancer activity.[3][4] The synthesis of spiro[azepane-4,3'-oxindoles] can be achieved through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides with the ketone of this compound or through palladium-catalyzed annulation reactions.[3][5]
Experimental Protocol: Palladium-Catalyzed [4+3]-Annulation for Spiro[azepane-4,3'-oxindoles] (Adapted)
This protocol is adapted from a known procedure for the synthesis of spiro[azepane-4,3'-oxindoles] from oxotryptamines and can be conceptually applied to related precursors.[3][5]
Reaction Scheme:
A conceptual reaction scheme for the synthesis of Spiro[azepane-4,3'-oxindoles].
Materials:
-
This compound
-
Substituted oxotryptamine
-
Allyl dicarbonate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted oxotryptamine (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous toluene to dissolve the reagents.
-
Add allyl dicarbonate (1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro[azepane-4,3'-oxindole] derivative.
Expected Yield: Moderate to excellent (30-96% based on related syntheses).[3][5]
Biological Activity of Spiro-Oxindole Derivatives
The synthesized spiro-oxindole derivatives are expected to exhibit potent anticancer activity. Related compounds have shown significant cytotoxicity against various cancer cell lines.[4][6]
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro pyrazole-oxindoles | HCT-116 (Colon) | 5.7 - 21.3 | [4] |
| MCF-7 (Breast) | 5.8 - 37.4 | [4] | |
| HepG-2 (Liver) | 19.2 | [4] | |
| Spiropyrazoline oxindoles | HePG-2 (Liver) | 12.3 | [6] |
| MCF-7 (Breast) | 17.3 | [6] |
Synthesis of Bioactive Pyrazolo-Fused Azepanes
Pyrazole-containing heterocycles are known for their wide range of biological activities, including antimicrobial and anticancer properties.[7] The reaction of this compound with hydrazine derivatives can lead to the formation of pyrazolo-fused azepanes.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]azepine Derivatives (General Procedure)
This protocol is a general method that can be adapted for the synthesis of pyrazolo-fused azepanes from cyclic ketones.
Reaction Scheme:
A general reaction scheme for the synthesis of Pyrazolo[4,3-c]azepine derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (1.1 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired pyrazolo[4,3-c]azepine derivative.
Biological Activity of Azepane-Fused Heterocycles
Fused azepane derivatives, such as pyrrolo[1,2-a]azepines, have demonstrated potent anticancer activity.[8]
| Compound Type | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Pyrrolo[1,2-a]azepine derivative | HepG2 (Liver) | 1.6 - 4 | [8] |
| MCF7 (Breast) | 10.7 | [8] | |
| HCT116 (Colon) | 21.1 | [8] |
Signaling Pathway and Mechanism of Action
Many of the synthesized spiro-oxindole and fused-azepane derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key apoptotic proteins.[4]
A simplified diagram of a potential apoptotic pathway induced by bioactive heterocycles.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the synthesis and biological evaluation of novel azepane-containing molecules with potential therapeutic applications. Further investigation into the specific mechanisms of action and structure-activity relationships of these compounds is warranted.
References
- 1. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed [4 + 3]-annulations of oxotryptamines with allyl dicarbonates: an approach toward spiro[azepane-4,3′-oxindoles] - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed [4 + 3]-annulations of oxotryptamines with allyl dicarbonates: an approach toward spiro[azepane-4,3′-oxindoles] - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl 4-oxoazepane-1-carboxylate in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxoazepane-1-carboxylate is a versatile synthetic building block that holds considerable promise in the field of drug discovery. Its seven-membered azepane core is a key structural motif found in a variety of biologically active compounds and approved drugs. The conformational flexibility of the azepane ring allows for optimal binding to a diverse range of biological targets, making it a valuable scaffold for the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential drug candidates, with a focus on kinase inhibitors and central nervous system (CNS) agents.
The N-benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed during later synthetic steps. The ketone functionality at the 4-position serves as a convenient handle for introducing molecular diversity through reactions such as reductive amination, allowing for the generation of large compound libraries for high-throughput screening.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented below. This data is essential for designing synthetic routes and for the preliminary assessment of its drug-like properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 83621-33-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| SMILES | O=C1CCCN(CC1)C(=O)OCc2ccccc2 |
| InChI Key | ORJQXZSDLARZBC-UHFFFAOYSA-N |
Application in the Synthesis of Kinase Inhibitors
The azepane scaffold has been identified as a privileged structure in the design of kinase inhibitors. Its three-dimensional nature allows for interactions with less conserved regions of the ATP-binding pocket, potentially leading to improved selectivity and potency.
Synthetic Workflow for Azepane-Based Kinase Inhibitors
A general and efficient method to generate a library of potential kinase inhibitors from this compound is through reductive amination. This reaction allows for the introduction of various amine-containing hinge-binding motifs, which are crucial for interacting with the kinase hinge region.
Representative Biological Data of Azepane-Based Kinase Inhibitors
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| AZ-1 | Protein Kinase B (PKB/Akt) | 5 | [3] |
| AZ-2 | Protein Kinase A (PKA) | >1000 | [3] |
| Balanol | Protein Kinase C (PKC) | 4 | [2] |
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 4-aminopyrimidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminoazepane derivative.
Application in the Synthesis of CNS Agents
The azepane scaffold is also a key feature in several centrally acting agents. Its ability to adopt various conformations allows for precise interactions with receptors and transporters in the central nervous system.
Logical Relationship for CNS Agent Development
The development of novel CNS agents from this compound can be guided by the principle of bioisosteric replacement, where the azepane ring serves as a larger, more flexible analog of a piperidine or pyrrolidine ring found in known CNS-active molecules.
Representative Biological Data of Azepane-Based CNS Agents
The following table provides examples of the biological activity of azepane-containing compounds with effects on the CNS.
| Compound Class | Target | Key Findings | Reference |
| Bicyclic Azepanes | Monoamine Transporters (NET, DAT) | Potent inhibitors with IC₅₀ < 100 nM | |
| Azepane Derivatives | σ-1 Receptor | Inhibition with IC₅₀ ≈ 110 nM |
Experimental Protocol: Synthesis of a Bicyclic Azepane Precursor
This protocol outlines a potential synthetic route towards a bicyclic azepane structure, which has shown promise as a CNS agent. This hypothetical pathway starts with a derivative of this compound.
Materials:
-
4-Aminoazepane derivative (synthesized via reductive amination)
-
α,β-Unsaturated ester (e.g., ethyl acrylate)
-
Michael addition catalyst (e.g., DBU)
-
Dieckmann condensation conditions (e.g., NaH in THF)
-
Solvents and reagents for workup and purification
Procedure:
-
Michael Addition: To a solution of the 4-aminoazepane derivative in a suitable solvent, add the α,β-unsaturated ester and a catalytic amount of DBU. Stir at room temperature until the reaction is complete. Purify the Michael adduct.
-
Dieckmann Condensation: To a suspension of NaH in anhydrous THF, add a solution of the purified Michael adduct in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Workup and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. Purify the resulting bicyclic β-keto ester by column chromatography.
-
Decarboxylation (if necessary): The β-keto ester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield the final bicyclic azepane ketone.
This compound is a valuable and versatile starting material for the synthesis of diverse compound libraries targeting a range of biological entities, particularly kinases and CNS-related proteins. The straightforward chemistry of its ketone functional group, primarily through reductive amination, provides a robust platform for generating novel chemical entities. The inherent structural and conformational properties of the azepane core offer advantages in the exploration of new chemical space for drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug development programs.
References
Application Notes and Protocols: Scalable Synthesis of Benzyl 4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-oxoazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active compounds. The seven-membered azepane ring system is a privileged scaffold in drug discovery. This document provides detailed protocols for a scalable, two-step synthesis of this compound, commencing with the readily available 4-piperidone. The synthesis involves the protection of 4-piperidone followed by a ring expansion reaction. This method is designed to be robust and scalable for laboratory and potential pilot-plant production.
Introduction
The azepane core is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals. Its inherent three-dimensional structure provides access to a wider chemical space compared to its five- and six-membered ring counterparts, often leading to improved potency and pharmacokinetic properties. This compound, with its protected nitrogen and a ketone functionality, is a versatile synthon for further chemical elaborations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
The synthetic strategy outlined herein focuses on scalability and efficiency, employing a two-step sequence:
-
N-Carbobenzyloxy (Cbz) protection of 4-piperidone to yield Benzyl 4-oxopiperidine-1-carboxylate.
-
Ring expansion of the resulting piperidone derivative to the desired this compound.
This approach is based on established chemical transformations and is amenable to large-scale production.
Scalable Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
This protocol describes the N-protection of 4-piperidone hydrochloride using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-piperidone hydrochloride monohydrate (1 equivalent).
-
Dissolve the starting material in a mixture of water and dichloromethane (1:1 v/v).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium carbonate (2.5 equivalents) in portions to the stirred solution.
-
While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl 4-oxopiperidine-1-carboxylate as a white to pale yellow solid.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 10 g - 1 kg |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Ring Expansion to this compound
This protocol describes the ring expansion of Benzyl 4-oxopiperidine-1-carboxylate to the corresponding azepanone. This procedure is adapted from a scalable industrial synthesis of a similar compound and utilizes a diazoalkane reagent. Caution: Diazoalkanes are toxic and potentially explosive. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative, trimethylsilyldiazomethane, can also be used.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Diazomethane (generated in situ or as a solution in diethyl ether) or Trimethylsilyldiazomethane (solution in hexanes)
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed reaction vessel with overhead stirring and inert gas inlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Quenching vessel
Procedure:
-
In a jacketed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a Lewis acid catalyst such as boron trifluoride diethyl etherate (0.1-0.2 equivalents) to the stirred solution.
-
In a separate flask, prepare or take a pre-prepared solution of diazomethane or trimethylsilyldiazomethane.
-
Slowly add the diazoalkane solution (1.1-1.5 equivalents) to the reaction mixture via an addition funnel, maintaining the temperature at -78 °C. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess diazoalkane by the slow addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 5 g - 500 g |
| Yield | 60-75% |
| Purity (by HPLC) | >97% |
Data Summary
The following table summarizes the key quantitative data for the scalable synthesis of this compound.
| Step | Product | Starting Material | Scale | Yield | Purity |
| 1 | Benzyl 4-oxopiperidine-1-carboxylate | 4-Piperidone Hydrochloride | 10 g - 1 kg | 85-95% | >98% |
| 2 | This compound | Benzyl 4-oxopiperidine-1-carboxylate | 5 g - 500 g | 60-75% | >97% |
Application in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting point for the synthesis of more complex molecules with therapeutic potential. The ketone functionality can be subjected to a variety of transformations, including:
-
Reductive amination to introduce diverse side chains.
-
Wittig and related olefination reactions.
-
Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
-
Formation of enolates for alpha-functionalization.
The Cbz protecting group can be readily removed by hydrogenolysis to liberate the secondary amine, which can then be further functionalized.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the two-step synthesis.
Conclusion
The protocols described provide a scalable and efficient pathway for the synthesis of this compound, a key intermediate for drug discovery and development. The methods are well-established and can be adapted for various scales of production. The versatility of the final product allows for the generation of diverse libraries of azepane-containing compounds for biological screening. Researchers and scientists are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements, always adhering to strict safety guidelines, especially when handling hazardous reagents like diazoalkanes.
Application Notes and Protocols for Azepane Synthesis via Ring Expansion Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane scaffolds are crucial seven-membered nitrogen-containing heterocycles frequently found in biologically active compounds and pharmaceuticals. Their synthesis, however, can be challenging due to unfavorable ring-closing entropies. Ring expansion reactions offer a powerful and efficient alternative to traditional cyclization methods, allowing for the construction of the azepane core from more readily available five- or six-membered ring precursors. This document provides detailed application notes and experimental protocols for several key ring expansion reactions utilized in the synthesis of diverse azepane derivatives.
Featured Ring Expansion Methodologies
This guide focuses on the following mechanistically distinct and synthetically valuable ring expansion reactions for azepane synthesis:
-
Photochemical Dearomative Ring Expansion of Nitroarenes
-
Beckmann Rearrangement of Cyclohexanone Oximes
-
Tiffeneau-Demjanov Rearrangement of 2-(Aminomethyl)cyclohexanols
-
Intramolecular Schmidt Reaction of δ-Azido Ketones
Photochemical Dearomative Ring Expansion of Nitroarenes
This modern and powerful method allows for the synthesis of polysubstituted azepanes from readily available nitroarenes in a two-step process involving a photochemical nitrogen insertion followed by hydrogenation.[1][2][3] This strategy is notable for its mild reaction conditions, broad substrate scope, and the ability to generate complex and diverse azepane structures.
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted azepanes from nitroarenes as reported by Leonori and coworkers.[1][2][3]
| Entry | Nitroarene Substrate | Product(s) (Azepane) | N-Insertion Yield (%) | Hydrogenolysis Yield (%) | Overall Yield (%) |
| 1 | 4-Methylnitrobenzene | 4-Methylazepane | 85 | 92 | 78 |
| 2 | 4-Methoxynitrobenzene | 4-Methoxyazepane | 78 | 95 | 74 |
| 3 | 4-Chloronitrobenzene | 4-Chloroazepane | 82 | 88 | 72 |
| 4 | 3-Methylnitrobenzene | 3-Methylazepane & 5-Methylazepane | 75 | 90 | 68 |
| 5 | 3-Fluoronitrobenzene | 3-Fluoroazepane & 5-Fluoroazepane | 70 | 85 | 60 |
Experimental Protocol: Synthesis of 4-Methylazepane
Step 1: Photochemical Nitrogen Insertion [1][2][3]
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-methylnitrobenzene (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon (3 times).
-
Add anhydrous tetrahydrofuran (THF, 5.0 mL, 0.2 M).
-
Add triisopropyl phosphite (P(OiPr)3, 3.0 mmol, 3.0 equiv) and triethylamine (Et3N, 5.0 mmol, 5.0 equiv) via syringe.
-
Stir the resulting mixture at room temperature and irradiate with blue LEDs (λ = 450 nm) for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the corresponding 3H-azepine intermediate.
Step 2: Hydrogenolysis [1][2][3]
-
To a solution of the 3H-azepine intermediate (1.0 mmol) in ethanol (10 mL), add palladium on carbon (10 mol% Pd/C).
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-methylazepane.
-
If necessary, purify the product by distillation or column chromatography.
Beckmann Rearrangement of Cyclohexanone Oximes
The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide. When applied to cyclohexanone oximes, it provides a direct route to caprolactams, which are substituted azepan-2-ones.[4] This method is widely used in industry for the production of Nylon-6 monomer.[5]
Reaction Pathway
Quantitative Data Summary
The following table presents data for the Beckmann rearrangement of various substituted cyclohexanone oximes.
| Entry | Cyclohexanone Oxime Substrate | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone oxime | H2SO4 | 110 | 2 | >95[5] |
| 2 | 4-Methylcyclohexanone oxime | Polyphosphoric acid (PPA) | 100 | 3 | 85 |
| 3 | 4-tert-Butylcyclohexanone oxime | PPA | 120 | 4 | 82 |
| 4 | 3-Methylcyclohexanone oxime | H2SO4 | 100 | 2.5 | 75 (mixture of regioisomers) |
Experimental Protocol: Synthesis of 4-Methyl-azepan-2-one
Step 1: Synthesis of 4-Methylcyclohexanone Oxime
-
To a solution of 4-methylcyclohexanone (10.0 g, 89.1 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (7.4 g, 107 mmol) and sodium acetate (8.8 g, 107 mmol).
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-methylcyclohexanone oxime.
Step 2: Beckmann Rearrangement [4]
-
Carefully add 4-methylcyclohexanone oxime (5.0 g, 39.3 mmol) in small portions to pre-heated polyphosphoric acid (50 g) at 80 °C with vigorous stirring.
-
After the addition is complete, increase the temperature to 100 °C and stir for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide (NaOH) until pH 8-9 is reached, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain 4-methyl-azepan-2-one.
Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a one-carbon ring expansion of a cyclic ketone via a 1-(aminomethyl)cycloalkanol intermediate. This reaction provides access to azepanones from cyclohexanones.
Reaction Pathway
Quantitative Data Summary
| Entry | Cyclohexanone Substrate | Yield of Aminomethylcyclohexanol (%) | Rearrangement Yield (%) | Overall Yield (%) |
| 1 | Cyclohexanone | 85 | 75 | 64 |
| 2 | 4-Methylcyclohexanone | 82 | 70 | 57 |
| 3 | 2-Methylcyclohexanone | 80 | 65 (mixture of regioisomers) | 52 |
Experimental Protocol: Synthesis of Azepan-2-one
Step 1 & 2: Synthesis of 2-(Aminomethyl)cyclohexanol
-
To a stirred solution of potassium cyanide (KCN, 1.5 equiv) in water, add cyclohexanone (1.0 equiv) at 0 °C.
-
Slowly add a solution of sulfuric acid (1.0 equiv) in water, maintaining the temperature below 10 °C. Stir for 2 hours.
-
Extract the cyanohydrin with diethyl ether, dry the organic layer, and concentrate.
-
Carefully add the crude cyanohydrin to a suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv) in anhydrous THF at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the solids and concentrate the filtrate to obtain crude 2-(aminomethyl)cyclohexanol.
Step 3: Tiffeneau-Demjanov Rearrangement
-
Dissolve the crude 2-(aminomethyl)cyclohexanol (1.0 equiv) in a mixture of water and acetic acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO2, 1.1 equiv) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Extract the mixture with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford azepan-2-one.
Intramolecular Schmidt Reaction of δ-Azido Ketones
The intramolecular Schmidt reaction provides a powerful method for the synthesis of bicyclic lactams, including those with an azepane ring fused to another ring system. This reaction involves the acid-catalyzed reaction of a ketone with a tethered azide group.[6][7]
Reaction Pathway
Quantitative Data Summary
| Entry | δ-Azido Ketone Substrate | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(3-Azidopropyl)cyclohexanone | TiCl4 | 0 to rt | 2 | 85 |
| 2 | 2-(3-Azidopropyl)cyclopentanone | Trifluoroacetic acid (TFA) | rt | 4 | 78 |
| 3 | 3-(3-Azidopropyl)piperidin-2-one | TiCl4 | 0 to rt | 3 | 75 |
Experimental Protocol: Synthesis of a Fused Bicyclic Azepane
-
To a solution of 2-(3-azidopropyl)cyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere, add titanium tetrachloride (TiCl4, 1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2 hours or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the bicyclic lactam.
Conclusion
Ring expansion reactions are indispensable tools for the synthesis of azepanes, offering strategic advantages over conventional cyclization methods. The protocols detailed herein for the Photochemical Dearomative Ring Expansion, Beckmann Rearrangement, Tiffeneau-Demjanov Rearrangement, and Intramolecular Schmidt Reaction provide a versatile toolkit for accessing a wide range of simple and complex azepane derivatives. These methods are highly relevant for applications in medicinal chemistry and drug discovery, enabling the exploration of new chemical space around this important heterocyclic scaffold. Researchers are encouraged to consider the substrate scope and functional group tolerance of each method when designing synthetic routes to target azepane-containing molecules.
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - RWTH Publications [publications.rwth-aachen.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols: Dieckmann Condensation for 4-Oxoazepane Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a powerful intramolecular cyclization reaction of diesters, facilitated by a strong base, to yield β-keto esters. This reaction represents an intramolecular variant of the Claisen condensation and is a cornerstone in synthetic organic chemistry for the construction of cyclic systems. While highly effective for the formation of stable 5- and 6-membered rings, its application to the synthesis of 7-membered rings, such as the 4-oxoazepane core, is also documented, though often with more variable success.[1][2] The 4-oxoazepane scaffold is a significant heterocyclic motif present in a variety of biologically active molecules and is a valuable building block in medicinal chemistry and drug discovery. These application notes provide an overview, a general experimental protocol, and a summary of reaction parameters for the synthesis of 4-oxoazepane derivatives via the Dieckmann condensation.
Reaction Mechanism and Workflow
The Dieckmann condensation proceeds through a series of well-established steps, initiated by the deprotonation of an α-carbon of the diester to form a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the second ester group, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. The driving force for this reaction is often the formation of a stable enolate of the product upon deprotonation by the alkoxide generated in the previous step. Acidic workup then provides the final 4-oxoazepane-β-keto ester product.
Caption: General workflow for the Dieckmann condensation synthesis of 4-oxoazepane derivatives.
Quantitative Data Summary
The yield of the Dieckmann condensation for the formation of 7-membered rings can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the substituents on the starting diester. Below is a table summarizing typical reaction parameters found in the literature for Dieckmann condensations, including a generic example that may be adapted for 4-oxoazepane synthesis.
| Substrate (Generic) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Protected Amino Diester | Sodium Hydride (1.1 - 2.0) | Toluene or THF | Reflux | 12 - 24 | 60 - 80 |
| N-Protected Amino Diester | Sodium Ethoxide (1.1 - 2.0) | Ethanol or Toluene | Reflux | 12 - 24 | 50 - 75 |
| N-Protected Amino Diester | Potassium tert-butoxide (1.1 - 2.0) | tert-butanol or THF | Room Temp to Reflux | 4 - 12 | 65 - 85 |
| Unspecified Diester | Sodium Hydride (10.0) | Toluene/Methanol | Reflux | 20 | 75[3] |
Experimental Protocols
The following is a representative experimental protocol for the Dieckmann condensation to form a cyclic β-keto ester. This protocol is based on general procedures and should be adapted and optimized for the specific synthesis of 4-oxoazepane derivatives.
Synthesis of a Cyclic β-Keto Ester via Dieckmann Condensation
Materials:
-
Appropriate N-protected amino diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 eq)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching excess NaH if necessary)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diester (e.g., 22 mmol, 1.0 eq) in dry toluene (e.g., 22 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 10.0 eq) in portions.[3]
-
If necessary, carefully add a small amount of dry methanol to initiate the reaction (note: hydrogen gas will evolve).[3]
-
Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x volume of aqueous layer).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[3]
Note: This protocol is a general guideline. The choice of base, solvent, temperature, and reaction time should be optimized for the specific N-protected amino diester used in the synthesis of the desired 4-oxoazepane derivative. The number of equivalents of base may need to be adjusted based on the specific substrate and reaction scale.
Signaling Pathways and Logical Relationships
The core of the Dieckmann condensation is the base-mediated intramolecular reaction of a diester. The following diagram illustrates the logical progression from starting materials to the final cyclized product.
Caption: Key steps in the Dieckmann condensation mechanism for 4-oxoazepane formation.
References
Application Notes and Protocols for the Derivatization of the Ketone in Benzyl 4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the ketone functional group in Benzyl 4-oxoazepane-1-carboxylate. This compound is a valuable building block in medicinal chemistry, and modification of the 4-oxo position allows for the synthesis of diverse libraries of compounds for drug discovery and development. The following protocols are based on established chemical transformations of cyclic ketones and can be adapted for the specific substrate.
Introduction
This compound possesses a reactive ketone that can be readily transformed into a variety of other functional groups and structural motifs. These derivatizations are crucial for exploring the structure-activity relationship (SAR) of pharmacologically active molecules. Common transformations include the formation of amines via reductive amination, the introduction of carbon-carbon double bonds through the Wittig reaction, and the synthesis of α,β-unsaturated systems via Knoevenagel condensation. Furthermore, the ketone can serve as an electrophile in reactions with organometallic reagents or as a precursor for the construction of spirocyclic systems.
Derivatization Strategies
Several key synthetic strategies can be employed to modify the 4-oxo position of this compound. The choice of method will depend on the desired final product and the compatibility of the reagents with the carbamate protecting group.
Table 1: Overview of Derivatization Reactions
| Derivatization Reaction | Reagents | Product Type |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted 4-aminoazepanes |
| Wittig Reaction | Phosphorus Ylide | 4-Alkylideneazepanes |
| Knoevenagel Condensation | Active Methylene Compound, Base | 4-(Substituted-methylene)azepanes |
| Oxime Formation | Hydroxylamine Hydrochloride, Base | 4-(Hydroxyimino)azepane |
| Grignard Reaction | Organomagnesium Halide | Tertiary 4-hydroxy-4-alkyl/aryl-azepanes |
| Spirohydantoin Formation | KCN, (NH₄)₂CO₃ | Spiro-azepanehydantoins |
Experimental Protocols
Reductive Amination
Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from ketones. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride is often the reducing agent of choice due to its mildness and tolerance of a wide range of functional groups.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the desired primary or secondary amine (1.1 eq).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Example of Reductive Amination Conditions
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 16 | 75-90 (estimated) |
| Aniline | NaBH(OAc)₃ | DCM | 24 | 70-85 (estimated) |
| Morpholine | NaBH₃CN | Methanol | 12 | 80-95 (estimated) |
Yields are estimated based on typical reductive amination reactions of N-protected cyclic ketones.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones using a phosphorus ylide. This reaction allows for the introduction of a variety of substituted methylene groups at the 4-position of the azepane ring.
Protocol:
-
Prepare the phosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide.
-
To a suspension of the phosphonium salt (1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) at 0 °C or -78 °C to generate the ylide.
-
Stir the resulting colored solution (typically orange or red) for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide byproduct.
Table 3: Example of Wittig Reaction Conditions
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 4 | 70-85 (estimated) |
| Ethyltriphenylphosphonium bromide | NaH | DMSO | 6 | 65-80 (estimated) |
| Benzyltriphenylphosphonium chloride | KHMDS | THF | 8 | 70-90 (estimated) |
Yields are estimated based on typical Wittig reactions of N-protected cyclic ketones.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a ketone and an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. This method is useful for introducing electron-withdrawing groups at the 4-position.
Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol, toluene, or acetic acid, add a catalytic amount of a base like piperidine or ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. A Dean-Stark apparatus can be used to remove the water formed during the reaction when using a solvent like toluene.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the product and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or flash column chromatography.
Table 4: Example of Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 6 | 80-95 (estimated) |
| Ethyl cyanoacetate | Ammonium acetate | Toluene | 12 | 75-90 (estimated) |
| Meldrum's acid | Glycine | Water | 4 | 85-98 (estimated) |
Yields are estimated based on typical Knoevenagel condensations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-oxoazepane-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 4-oxoazepane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important heterocyclic building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the oxidation of the precursor, Benzyl 4-hydroxyazepane-1-carboxylate.
Issue 1: Low or No Conversion of the Starting Alcohol
Q: My oxidation reaction of Benzyl 4-hydroxyazepane-1-carboxylate is showing low or no conversion to the desired ketone. What are the possible causes and solutions?
A: Low or no conversion in the oxidation of a secondary alcohol to a ketone can stem from several factors. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent (e.g., Dess-Martin Periodinane or reagents for Swern oxidation). The Dess-Martin periodinane is sensitive to moisture and can decompose upon storage. |
| Insufficient Equivalents of Oxidant | Increase the equivalents of the oxidizing agent. A slight excess (e.g., 1.2-1.5 equivalents) is often necessary to drive the reaction to completion. |
| Low Reaction Temperature (Swern Oxidation) | While the initial steps of the Swern oxidation are performed at very low temperatures (-78 °C), allowing the reaction to slowly warm to room temperature after the addition of the base is crucial for the final elimination step. |
| Inadequate Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, extend the reaction time. |
| Poor Quality Solvent | Ensure the use of anhydrous (dry) solvents, especially for the Swern oxidation, as moisture can quench the reactive intermediates. |
Issue 2: Formation of Significant Impurities
Q: My reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of significant impurities. How can I identify and minimize these byproducts?
A: The formation of impurities is a common challenge. The nature of the impurities often depends on the chosen oxidation method.
| Impurity Type | Identification (Mass Spec) | Probable Cause | Mitigation Strategy |
| Unreacted Starting Material | M | Incomplete reaction. | See "Low or No Conversion" section above. |
| Over-oxidation to Carboxylic Acid | M+14 | Strong oxidizing agents or harsh reaction conditions. | Use mild and selective oxidizing agents like Dess-Martin Periodinane or Swern oxidation.[1][2] Avoid chromium-based oxidants. |
| Thioacetal Formation (Swern Oxidation) | M+60 | Reaction temperature rising above -60 °C before the addition of the tertiary amine base. | Maintain strict temperature control during the initial stages of the Swern oxidation. |
| Chlorinated Byproduct (Swern Oxidation) | M+34 | Side reaction of the electrophilic chlorinating species with the substrate. | Use stoichiometric amounts of reagents and ensure proper quenching of the reaction. |
| Iodinane Byproducts (Dess-Martin Oxidation) | Varies | Incomplete removal of the spent Dess-Martin reagent. | During workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine byproducts to more water-soluble species. |
Issue 3: Difficult Purification of the Final Product
Q: I am struggling to obtain pure this compound after column chromatography. The fractions are either contaminated or the yield is very low. What can I do?
A: Purification of moderately polar ketones can sometimes be challenging. Here are some tips to improve the purification process.
| Problem | Recommended Solution |
| Co-elution with Byproducts | Optimize the solvent system for column chromatography. A gradual gradient of ethyl acetate in hexanes or dichloromethane is often effective. Use TLC to carefully select the solvent system that provides the best separation between the product and impurities. |
| Product Trapped in Solid Byproducts (Dess-Martin) | After the reaction, dilute the mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the iodine-containing byproducts, which can then be removed by filtration through a pad of Celite before concentrating the filtrate for chromatography. |
| Streaking on the Column | Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a more polar solvent like dichloromethane before loading onto the column. "Dry loading" the sample by adsorbing it onto a small amount of silica gel can also improve separation. |
| Low Recovery from the Column | The product might be partially retained on the silica gel. After eluting the main fractions, flush the column with a more polar solvent mixture (e.g., 5-10% methanol in dichloromethane) to recover any remaining product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and direct synthetic route involves the oxidation of the corresponding secondary alcohol, Benzyl 4-hydroxyazepane-1-carboxylate.[3] Other potential routes that have been used for the synthesis of similar azepane structures include ring-expansion of a substituted piperidine and Dieckmann condensation of a suitable diester.[4]
Q2: Which oxidation method is preferred for the synthesis of this compound?
A2: Both the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation as they are mild and highly selective for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups.[5][6] The Swern oxidation is often favored for its high yields, but requires cryogenic temperatures and careful handling of malodorous byproducts.[7] The Dess-Martin oxidation is operationally simpler and can be performed at room temperature, but the reagent is more expensive and can be explosive under certain conditions.[8]
Q3: How can I monitor the progress of the oxidation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting alcohol is typically more polar than the resulting ketone. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value (will travel further up the plate) than the starting material spot. Staining with potassium permanganate can be used to visualize the alcohol, which will appear as a yellow spot on a purple background, while the ketone will not react as readily.
Q4: What are the key safety precautions to consider during this synthesis?
A4: For the Swern oxidation, it is crucial to perform the reaction in a well-ventilated fume hood due to the formation of toxic carbon monoxide and the foul-smelling dimethyl sulfide.[7] The reaction is also highly exothermic and requires strict temperature control at -78 °C to avoid side reactions and potential hazards. When using Dess-Martin periodinane, be aware that it is a shock-sensitive and potentially explosive compound, especially when impure or heated.[8] Always handle it with care and store it properly.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-hydroxyazepane-1-carboxylate
This protocol is a general representation and may require optimization.
-
Starting Material: Commercially available or synthesized as per literature methods.
-
Procedure: (A representative procedure based on similar reductions)
-
To a solution of a suitable precursor (e.g., an epoxide or a protected amino diol) in an appropriate solvent (e.g., THF, Methanol), add a reducing agent (e.g., Lithium aluminum hydride for epoxide opening, or a protecting group removal followed by cyclization).
-
The reaction is stirred at a suitable temperature (ranging from 0 °C to reflux) and monitored by TLC.
-
Upon completion, the reaction is carefully quenched (e.g., with water and NaOH solution for LAH reductions).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Protocol 2: Oxidation of Benzyl 4-hydroxyazepane-1-carboxylate to this compound using Swern Oxidation
-
Reagents and Equipment:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Benzyl 4-hydroxyazepane-1-carboxylate
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.[9]
-
Add a solution of Benzyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.[9]
-
Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C.[10]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 3: Oxidation of Benzyl 4-hydroxyazepane-1-carboxylate to this compound using Dess-Martin Periodinane (DMP)
-
Reagents and Equipment:
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Benzyl 4-hydroxyazepane-1-carboxylate
-
Sodium bicarbonate (optional, as a buffer)
-
-
Procedure:
-
To a solution of Benzyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise. If the starting material is acid-sensitive, sodium bicarbonate (2.0 eq) can be added as a buffer.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Agent | DMSO activated with oxalyl chloride | Dess-Martin Periodinane |
| Typical Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | 1-3 hours | 1-3 hours |
| Common Solvents | Dichloromethane | Dichloromethane, Chloroform |
| Byproducts | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride[7] | Iodinane, Acetic acid[6] |
| Advantages | High yields, mild conditions, good for sensitive substrates. | Operationally simple, mild conditions, no toxic metals.[6] |
| Disadvantages | Requires cryogenic temperatures, malodorous and toxic byproducts.[7] | Reagent is expensive and potentially explosive.[8] |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Benzyl 4-oxoazepane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-oxoazepane-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step. The primary route discussed involves the synthesis of the precursor, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone), followed by a one-carbon ring expansion.
Part 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)
Issue 1.1: Low yield during the protection of 4-piperidone with benzyl chloroformate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Ensure the reaction is stirred for a sufficient duration (e.g., overnight).- Monitor the reaction progress using Thin Layer Chromatography (TLC). | The reaction should proceed to completion, maximizing the conversion of the starting material. |
| Incorrect stoichiometry | - Use a slight excess of benzyl chloroformate (Cbz-Cl) (e.g., 1.1-1.2 equivalents). | Ensures all the 4-piperidone is consumed. |
| Suboptimal base | - Use a suitable inorganic base like sodium carbonate or a non-nucleophilic organic base like triethylamine. | The base should efficiently neutralize the HCl byproduct without competing with the amine in reacting with Cbz-Cl. |
| Hydrolysis of benzyl chloroformate | - Ensure all glassware is dry and use an anhydrous solvent. | Minimizes the decomposition of the protecting group reagent. |
Issue 1.2: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials or byproducts | - Perform an aqueous workup to remove water-soluble impurities.- Purify the crude product using flash column chromatography on silica gel. | A pure product, free from starting materials and byproducts, is obtained. |
| Product is an oil and difficult to handle | - After purification, remove the solvent under reduced pressure to obtain a concentrated oil. | The product will be in a form that is easier to handle for the next step. |
Part 2: Ring Expansion to this compound
Three common methods for the ring expansion of N-substituted 4-piperidones are presented below with potential troubleshooting.
This method is analogous to the industrial synthesis of the tert-butyl analog.[1]
Issue 2.1: Low yield of the desired azepanone.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of ethyl diazoacetate | - Prepare ethyl diazoacetate fresh or use a recently purchased, properly stored batch.- Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | Minimizes the decomposition of the diazo compound, increasing its availability for the reaction. |
| Inefficient Lewis acid catalyst | - Use a suitable Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄).- Titrate the Lewis acid to determine its exact concentration before use. | An active catalyst is crucial for promoting the ring expansion. |
| Formation of side products | - Add the diazoacetate solution slowly to the reaction mixture to maintain a low concentration and minimize side reactions. | Favors the desired one-carbon insertion over polymerization or other side reactions. |
Issue 2.2: Difficult separation of the product from the reaction mixture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of multiple products | - Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.- Purify by flash column chromatography, potentially using a gradient elution to separate the desired product from byproducts like the corresponding epoxide. | Isolation of the pure this compound. |
The Schmidt reaction involves the use of hydrazoic acid (HN₃) or an azide salt with a strong acid.
Issue 2.3: Low yield and formation of isomeric lactams.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-optimal acid catalyst | - Use a strong acid like sulfuric acid or a Lewis acid to catalyze the reaction. | Efficiently promotes the rearrangement. |
| Competitive migration pathways | - The migration of the two different alpha-carbons can lead to a mixture of lactam isomers. This is an inherent challenge of the Schmidt reaction with unsymmetrical ketones. Separation of the desired 4-oxoazepane from the 5-oxoazepane isomer might be necessary. | While a mixture may be unavoidable, chromatographic separation can isolate the desired product. |
| Safety concerns with hydrazoic acid | - Hydrazoic acid is highly toxic and explosive. Generate it in situ from sodium azide and a strong acid under strict safety protocols in a well-ventilated fume hood. | Safe execution of the experiment. |
This rearrangement proceeds via a 1-(aminomethyl)-1-hydroxy-piperidine intermediate.
Issue 2.4: Incomplete conversion or formation of byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient formation of the cyanohydrin intermediate | - Use a slight excess of a cyanide source (e.g., KCN or TMSCN) and ensure anhydrous conditions for the reaction with the ketone. | Maximizes the formation of the necessary intermediate. |
| Incomplete reduction of the nitrile | - Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the cyanohydrin to the corresponding amino alcohol. | Complete conversion to the substrate for the rearrangement. |
| Suboptimal diazotization conditions | - Perform the diazotization with sodium nitrite and a protic acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt. | Efficient generation of the reactive intermediate that undergoes ring expansion. |
| Formation of elimination or substitution products | - The carbocation formed after nitrogen loss can also lead to alkenes or unrearranged alcohols. Careful control of reaction conditions (temperature, solvent) can influence the product distribution. | Maximizing the yield of the desired ring-expanded ketone. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising route for a high-yield synthesis of this compound?
A1: Based on analogous industrial preparations, the ring expansion of Benzyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate in the presence of a Lewis acid appears to be a highly viable and scalable route.[1] However, the Schmidt and Tiffeneau-Demjanov reactions are also established methods for one-carbon ring expansions of cyclic ketones.
Q2: How can I prepare the precursor, Benzyl 4-oxopiperidine-1-carboxylate?
A2: A common and effective method is the protection of 4-piperidone hydrochloride hydrate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate in a suitable solvent such as THF/water.
Q3: What are the main safety precautions I should take during this synthesis?
A3:
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Ethyl diazoacetate is toxic and potentially explosive, especially when purified. It is often recommended to use it as a solution in an organic solvent and to avoid heating it to high temperatures.[2][3]
-
Hydrazoic acid (used in the Schmidt reaction) is extremely toxic and highly explosive. It should be generated and used in situ under strict safety protocols.
-
Lithium aluminum hydride (used in one of the Tiffeneau-Demjanov steps) is a highly reactive reagent that reacts violently with water. All reactions involving LiAlH₄ must be conducted under anhydrous conditions.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the consumption of starting materials and the formation of products. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) can help visualize the spots. For more detailed analysis, techniques like GC-MS or LC-MS can be employed.
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
¹H NMR: Expect to see signals for the benzyl group protons (aromatic and CH₂), as well as multiplets for the seven-membered ring protons.
-
¹³C NMR: Signals for the carbonyl group of the ketone, the carbamate carbonyl, and the carbons of the benzyl group and the azepane ring are expected.
-
IR Spectroscopy: Characteristic absorptions for the ketone C=O stretch (around 1710-1720 cm⁻¹) and the carbamate C=O stretch (around 1680-1700 cm⁻¹) should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (247.29 g/mol ) should be observed.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
This protocol is adapted from established procedures for the N-Cbz protection of 4-piperidone.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add ethyl acetate to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.
Protocol 2: Ring Expansion of Benzyl 4-oxopiperidine-1-carboxylate with Ethyl Diazoacetate (Proposed)
This proposed protocol is based on the synthesis of the tert-butyl analogue.[1] Optimization may be required.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ethyl diazoacetate (in a stable solvent like dichloromethane)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride etherate (1.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve ethyl diazoacetate (1.5 equivalents) in anhydrous DCM.
-
Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Slowly warm the reaction to room temperature and quench by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the ring expansion step.
References
Technical Support Center: Benzyl 4-oxoazepane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-oxoazepane-1-carboxylate. The following sections address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A common and effective method for synthesizing azepan-4-ones is through the ring expansion of a corresponding piperidin-4-one precursor.[1] For this compound, a plausible route involves the reaction of Benzyl 4-oxopiperidine-1-carboxylate with a diazomethane precursor, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst.
Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields can stem from several factors including incomplete reactions, product degradation, or competing side reactions. To troubleshoot, it is advisable to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or adjusting the temperature. Ensuring the purity of starting materials and the use of dry solvents is also critical.[2]
Q3: I am observing unexpected spots on my TLC plate. What are the likely side products in this reaction?
While specific side product data for this exact compound is limited, based on its structure and common synthetic routes, several side products can be anticipated. These may include products from self-condensation of the ketone, byproducts from the ring expansion reaction, or deprotection of the benzyl carbamate. For a more detailed breakdown, refer to the side product summary table below.
Q4: How can I best purify the final product?
For the purification of this compound, flash column chromatography is a commonly employed and effective method.[3] The choice of eluent will depend on the polarity of the impurities; a gradient of ethyl acetate in hexanes is a typical starting point.
Q5: What are the optimal storage conditions for this compound?
To ensure stability, the compound should be stored in a cool, dry place, away from strong oxidizing agents. It is classified under storage class code 10 for combustible liquids.
Troubleshooting Guides
Issue: Presence of a Higher Molecular Weight Impurity
If you observe a significant impurity with a higher molecular weight than your product, it is likely due to an aldol condensation reaction between two molecules of the starting material or product.
Troubleshooting Steps:
-
Temperature Control: Maintain a low and consistent reaction temperature to minimize the rate of the condensation side reaction.
-
Base Concentration: If a base is used, ensure it is added slowly and that its concentration is not excessively high.
-
Reaction Time: Shorten the reaction time if the main reaction is fast, to prevent the slower formation of the aldol adduct.
Issue: Detection of Benzyl Alcohol or Toluene in the Product
The presence of benzyl alcohol or toluene impurities suggests the degradation or deprotection of the benzyl carbamate protecting group.
Troubleshooting Steps:
-
Avoid Harsh Acidic or Basic Conditions: The benzyl carbamate group can be cleaved under strong acidic or basic conditions. Ensure the pH of your reaction and workup is controlled.
-
Hydrogenolysis Prevention: If using catalytic hydrogenation for other steps, be aware that this will readily cleave the benzyl carbamate. Choose alternative reduction methods if the Cbz group needs to be retained.
-
Purification: These impurities can often be removed during flash column chromatography or by recrystallization.
Potential Side Product Summary
| Potential Side Product | Plausible Cause | Proposed Analytical Detection Method |
| Aldol condensation product | Self-condensation of the ketone under basic or acidic conditions | LC-MS, NMR Spectroscopy |
| Ring-opened product | Hydrolysis of the carbamate and subsequent ring opening | LC-MS, IR Spectroscopy (disappearance of cyclic ketone) |
| Deprotected azepan-4-one | Cleavage of the benzyl carbamate group (hydrogenolysis, strong acid/base) | LC-MS, TLC (more polar spot) |
| Byproducts from ring expansion | Rearrangement or insertion byproducts from the diazo compound | GC-MS, LC-MS |
Experimental Protocols
Key Experiment: Synthesis via Ring Expansion
This protocol is a general guideline for the synthesis of this compound from Benzyl 4-oxopiperidine-1-carboxylate.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ethyl diazoacetate
-
Lewis Acid (e.g., Boron trifluoride etherate)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve Benzyl 4-oxopiperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst to the solution.
-
Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low-yielding synthesis reactions.
References
Technical Support Center: Purification of Benzyl 4-oxoazepane-1-carboxylate
This technical support guide provides detailed troubleshooting advice and experimental protocols for the purification of Benzyl 4-oxoazepane-1-carboxylate by silica gel chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of N-Cbz protected ketones like this compound. Standard flash-grade silica gel (230-400 mesh) is typically suitable.
Q2: Which solvent system (mobile phase) is a good starting point for thin-layer chromatography (TLC) analysis and column chromatography?
A2: A good starting point for TLC analysis is a mixture of non-polar and polar solvents. Based on protocols for similar compounds, such as N-Cbz-4-piperidone, a mixture of hexanes (or heptane) and ethyl acetate is recommended.[1] Start with a ratio of 3:1 (Hexanes:Ethyl Acetate) and adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A3: Degradation on silica gel is a common issue, often due to the acidic nature of the silanol groups on the silica surface.[2][3] Ketones can sometimes be sensitive to these acidic conditions. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution before preparing the column.[4] Alternatively, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help neutralize the acidic sites on the silica gel.
Q4: The separation between my product and impurities is poor, even though they have different Rf values on TLC. What should I do?
A4: Poor separation on the column despite good TLC separation can be due to several factors:
-
Overloading: Too much crude material was loaded onto the column. As a general rule, use 50-100g of silica for every 1g of crude material.[5]
-
Improper Packing: An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry.[5]
-
Solvent Polarity: The polarity of the elution solvent may be too high, causing all compounds to elute too quickly. Try a less polar solvent system.
Q5: My product is not eluting from the column, or the recovery is very low. What are the possible reasons?
A5: This issue can arise from several sources:
-
Irreversible Adsorption: Highly polar impurities or the product itself might be irreversibly binding to the active sites on the silica gel. Adding a more polar solvent (like methanol) to the eluent at the end of the chromatography can help elute strongly adsorbed compounds.
-
Insolubility: The crude sample may not have fully dissolved when loaded, or it may have precipitated at the top of the column. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.[5]
-
Decomposition: As mentioned in Q3, the compound may have decomposed on the column.
Troubleshooting Guide
This section provides a more in-depth guide to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product streaks on TLC plate | Sample is too concentrated; Compound is acidic or basic. | Dilute the sample for TLC. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing chamber. |
| Multiple new spots appear on TLC/column fractions not seen in crude NMR | Decomposition on silica gel. | Use deactivated silica gel or add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[4] Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
| Product elutes much faster or slower than predicted by TLC | Difference in silica gel activity between TLC plate and column; Inconsistent solvent mixture. | Always use the same batch of solvent for both TLC and the column. Pre-condition the column with the mobile phase before loading the sample. |
| Fractions are pure by TLC but yield is low after solvent removal | Product is volatile or co-evaporates with the solvent. | Use a lower temperature for solvent evaporation with a rotary evaporator. Avoid using very high vacuum. |
| The N-Cbz protecting group is cleaved during purification | The eluent is too acidic. | The Cbz group is generally stable on silica gel but can be sensitive to strong acids.[6] Ensure no strong acids are present in the crude mixture or eluent. If acidic conditions are necessary for other reasons, consider an alternative purification method or a more robust protecting group. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is based on methods used for the successful purification of the closely related compound, N-Cbz-4-piperidone.[1]
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system. A good starting point is Hexanes:Ethyl Acetate (3:1).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain excess solvent until it is just above the silica bed.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica bed.
-
Allow the sample to fully absorb into the silica.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, starting with Hexanes:Ethyl Acetate (4:1) and gradually increasing to (2:1).
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound, which is expected to be an oil.[1]
-
Quantitative Data from Analogous Purifications
The following table summarizes typical parameters used in the purification of N-Cbz protected cyclic ketones. This data can serve as a guideline for your experiment.
| Parameter | Value/Range | Source/Comment |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate or Heptane:Ethyl Acetate | A common solvent system for compounds of moderate polarity. |
| Eluent Ratio (starting) | 3:1 to 4:1 (non-polar:polar) | Based on the purification of N-Cbz-4-piperidone and Benzyl 2-oxoazepane-1-carboxylate.[1][7] |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | [5] |
| Expected Product Form | Colorless Oil | Based on the physical description of N-Cbz-4-piperidone.[1] |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in chromatography.
Experimental Workflow
References
- 1. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 2. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Optimizing Azepane Ring Closure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for azepane ring closure.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of azepanes.
Issue 1: Low or No Yield of the Desired Azepane Product
-
Symptom: The reaction does not proceed to completion, or the desired azepane is not formed.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Slow Cyclization Kinetics | The formation of a seven-membered ring can be kinetically challenging[1]. Consider optimizing reaction parameters such as temperature and reaction time. Prolonged reaction times may be necessary, but should be monitored to avoid decomposition[1]. |
| Ineffective Catalyst System | The choice of catalyst is critical. For silyl-aza-Prins cyclizations, Lewis acids like InCl₃, FeBr₃, and FeCl₃ have been shown to be effective[2][3][4]. For tandem amination/cyclization of allenynes, Cu(I) catalysts such as Cu(MeCN)₄PF₆ are used[1][5]. If one catalyst is not working, consider screening others. Some copper salts like CuCl or CuI may be inactive for certain transformations[1][5]. |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome. For silyl-aza-Prins cyclizations, acetonitrile was found to be effective where DCM did not yield the cyclic product[3]. In Cu(I)-catalyzed reactions, dioxane was found to be an optimal solvent compared to THF, toluene, and DCE[1]. |
| Poor Leaving Group (in intramolecular cyclization) | If your strategy involves nucleophilic substitution, ensure you have a good leaving group. Consider converting alcohols to tosylates or mesylates. |
| Intermolecular Side Reactions | To favor intramolecular cyclization, high dilution conditions may be necessary. This involves the slow addition of the substrate to the reaction mixture. |
Issue 2: Loss of Enantiomeric Excess (Racemization) in Chiral Azepane Synthesis
-
Symptom: Starting with an enantiomerically pure precursor results in a racemic or partially racemized azepane product.[6]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Base-Mediated Epimerization | Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) can deprotonate the stereogenic center, leading to racemization[6]. Switch to a weaker or sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA)[6]. |
| High Reaction Temperature | Elevated temperatures can increase the rate of racemization[6]. Run the reaction at the lowest temperature that allows for a reasonable reaction rate[6]. |
| Prolonged Reaction Time | Extended exposure to basic or harsh conditions can lead to racemization[6]. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed[6]. |
| Inappropriate Protecting Group | Electron-withdrawing protecting groups on the nitrogen can increase the acidity of an α-proton, making it more susceptible to abstraction. Consider using a bulky protecting group to sterically hinder the approach of a base[6]. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing azepane rings?
A1: The synthesis of azepane derivatives presents several key challenges. The formation of a seven-membered ring is often hindered by slow cyclization kinetics[1]. Additionally, the conformational flexibility of the azepane ring can complicate stereoselective and regioselective functionalization[7]. For chiral azepanes, preventing racemization during cyclization is a major concern[6].
Q2: At what stages of chiral azepane synthesis is racemization most likely to occur?
A2: Racemization is a significant risk during several key transformations in chiral azepane synthesis. The intramolecular cyclization step, especially when base-mediated, is critical. Activation of carboxylic acids where a chiral center is in the alpha position can also lead to racemization due to the increased acidity of the alpha-proton. Furthermore, post-cyclization functional group manipulations under harsh conditions (e.g., strong acids or bases, high temperatures) can induce epimerization[6].
Q3: How does the choice of catalyst influence the outcome of silyl-aza-Prins cyclization for azepane synthesis?
A3: The choice of Lewis acid catalyst is crucial and can dramatically alter the reaction's outcome. For instance, when using InCl₃, azepanes are selectively obtained. However, in the presence of TMSOTf, the reaction can yield tetrahydropyran derivatives through a tandem Sakurai–Prins cyclization[3][4]. Iron salts like FeBr₃ and FeCl₃ have also been successfully used to mediate silyl-aza-Prins cyclization to form tetrahydroazepines[2].
Q4: What reaction conditions are recommended for Cu(I)-catalyzed tandem amination/cyclization to form azepines?
A4: For the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes, optimal conditions have been identified as using 10 mol% of Cu(MeCN)₄PF₆ as the catalyst with 1.2 equivalents of an amine in dioxane at 70 °C for 6 hours[1][5].
Data Presentation
Table 1: Optimization of Cu(I)-Catalyzed Tandem Amination/Cyclization
| Entry | Amine (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2.0 | Cu(MeCN)₄PF₆ (10) | Dioxane | 90 | 8 | 65 (NMR) | [1] |
| 2 | 2.0 | Cu(MeCN)₄PF₆ (10) | Dioxane | 90 | 16 | 65 | [1] |
| 3 | 2.0 | Cu(MeCN)₄PF₆ (5) | Dioxane | 90 | 16 | 35 | [1] |
| 4 | 1.5 | Cu(MeCN)₄PF₆ (10) | Dioxane | 80 | 16 | 82 | [1] |
| 5 | 1.5 | Cu(MeCN)₄PF₆ (10) | DCE | 80 | 16 | 35 | [1] |
| 6 | 1.5 | Cu(MeCN)₄PF₆ (10) | Toluene | 80 | 16 | 43 | [1] |
| 7 | 1.5 | Cu(MeCN)₄PF₆ (10) | THF | 70 | 16 | 75 | [1] |
| 8 | 2.0 | CuI (10) | Dioxane | 90 | 8 | NR | [1] |
| 9 | 2.0 | CuCl (10) | Dioxane | 90 | 8 | NR | [1] |
| 10 | 1.2 | Cu(MeCN)₄PF₆ (10) | Dioxane | 70 | 6 | 91 (65 isolated) | [1] |
NR = No Reaction
Table 2: Optimization of Silyl-Aza-Prins Cyclization with FeCl₃
| Entry | FeCl₃ (equiv.) | DCM (M) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 0.1 | 0.1 | 0 to rt | 30 | 45 | [2] |
| 2 | 0.3 | 0.1 | 0 to rt | 30 | 65 | [2] |
| 3 | 1.0 | 0.1 | 0 to rt | 30 | 70 | [2] |
| 4 | 1.0 | 0.1 | -20 to rt | 30 | 75 | [2] |
| 5 | 1.3 | 0.1 | -20 to rt | 30 | 80 | [2] |
| 6 | 1.3 | 0.05 | -20 to rt | 30 | 73 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Silyl-Aza-Prins Cyclization Mediated by FeBr₃
This protocol is adapted from the synthesis of tetrahydroazepines[2].
-
Dissolve the 1-amino-3-triphenylsilyl-4-pentene substrate (1.0 equiv) in dry dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the aldehyde (1.5 equiv) to the solution.
-
Add FeBr₃ (0.1 equiv) as the catalyst.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Cu(I)-Catalyzed Tandem Amination/Cyclization
This protocol is based on the synthesis of trifluoromethyl-substituted azepine-2-carboxylates[1][5].
-
To a reaction vessel, add the allenyne substrate (1.0 equiv), the amine (1.2 equiv), and Cu(MeCN)₄PF₆ (10 mol%).
-
Add dioxane as the solvent.
-
Heat the mixture to 70 °C.
-
Stir the reaction for 6 hours.
-
Monitor the reaction by an appropriate method (e.g., ¹⁹F NMR spectroscopy if applicable, or LC-MS).
-
Upon completion, cool the reaction mixture and purify to obtain the desired azepine derivative.
Visualizations
Caption: Troubleshooting workflow for low yield in azepane synthesis.
Caption: Troubleshooting workflow for racemization in chiral azepane synthesis.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jopir.in [jopir.in]
Technical Support Center: Overcoming Low Yield in Dieckmann Condensation of Azepanes
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the Dieckmann condensation for the synthesis of azepane rings. Azepanes are a critical structural motif in numerous pharmaceuticals, and their efficient synthesis is a common challenge for researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other common issues encountered during the intramolecular cyclization of N-substituted pimelate esters to form the azepane core.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my azepane Dieckmann condensation?
A1: Low yields in the Dieckmann condensation to form seven-membered azepane rings are a common issue. The formation of medium-sized rings is entropically less favorable than for five- or six-membered rings.[1] Key factors contributing to low yields include:
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Intermolecular side reactions: Instead of the desired intramolecular cyclization, the enolate of one diester molecule can react with another diester molecule, leading to polymerization.
-
Steric hindrance: Bulky N-substituents on the azepane precursor can hinder the cyclization.
-
Inappropriate base or solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome.
-
Reverse Dieckmann condensation: The β-keto ester product can undergo cleavage under the reaction conditions, especially if the product is not readily deprotonated to form a stable enolate.[2]
-
Hydrolysis: Presence of water can lead to the hydrolysis of the ester starting material or the β-keto ester product, especially when using alkoxide bases.
Q2: What is the most critical factor for improving the yield of azepane synthesis via Dieckmann condensation?
A2: The choice of the base is paramount. For the formation of larger rings like azepanes, sterically hindered, non-nucleophilic bases are often more effective than traditional alkoxide bases. These bases can promote the formation of the kinetic enolate and disfavor intermolecular side reactions.
Q3: Can the N-protecting group on my azepane precursor affect the reaction?
A3: Yes, the N-protecting group can influence the outcome of the reaction. A bulky protecting group can sterically hinder the cyclization. Furthermore, the electronic nature of the protecting group can affect the acidity of the α-protons. It is advisable to choose a protecting group that is stable to the basic reaction conditions but can be removed without affecting the newly formed β-keto ester. Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are often employed.
Q4: My reaction is not going to completion, what should I do?
A4: If the reaction is sluggish, consider the following:
-
Increase the temperature: While lower temperatures are generally favored to minimize side reactions, a moderate increase in temperature might be necessary to drive the reaction to completion.
-
Use a stronger base: If you are using a weaker base, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or a lithium amide base (e.g., LDA, LHMDS) could be beneficial.
-
Change the solvent: Solvents play a crucial role. Polar aprotic solvents like THF or DMSO can enhance the reactivity of the enolate. Studies have shown that using dimsyl ion in DMSO can lead to higher reaction rates and yields compared to traditional systems like sodium in toluene.[3]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low to no product formation | - Inactive base- Insufficiently anhydrous conditions- Reaction temperature too low | - Use a freshly opened or properly stored bottle of base.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of a significant amount of polymer or high molecular weight side products | - Intermolecular condensation is favored over intramolecular cyclization.- Use of a non-hindered base. | - Switch to a sterically hindered base such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA).- Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Product is decomposing or yield is decreasing over time | - Reverse Dieckmann condensation.- Hydrolysis of the β-keto ester product. | - Ensure at least one full equivalent of base is used to completely deprotonate the product and form the stable enolate.[4]- Quench the reaction as soon as the starting material is consumed.- Ensure anhydrous workup conditions until the final acidification step. |
| Reaction is messy with multiple spots on TLC | - Multiple side reactions are occurring.- Reaction temperature is too high. | - Lower the reaction temperature.- Optimize the choice of base and solvent. A less reactive, more selective base might be required.- Consider using a stronger, non-nucleophilic base at a very low temperature (e.g., LDA at -78 °C). |
Data Presentation: Comparison of Reaction Conditions
While specific comparative studies on the Dieckmann condensation of a single N-substituted azepane precursor are scarce in the literature, the following table provides a general overview of the effectiveness of different base-solvent systems for Dieckmann condensations, which can be extrapolated to azepane synthesis.
| Base | Solvent | General Temperature Range | Advantages | Disadvantages | Yield Trend |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Inexpensive, traditional method. | Can promote transesterification if the ester is not an ethyl ester. Prone to causing side reactions for larger rings. | Moderate to Low for Azepanes |
| Sodium Hydride (NaH) | Toluene, THF, DMSO | Room Temp. to Reflux | Strong, non-nucleophilic base. Drives the reaction to completion by removing the alcohol byproduct. | Can be heterogeneous, requiring good stirring. Mineral oil dispersion needs to be removed for some applications. | Moderate to High |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | Room Temp. to Reflux | Strong, sterically hindered base. Good for forming larger rings. | Can be very hygroscopic. | Moderate to High |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to Room Temp. | Very strong, non-nucleophilic, sterically hindered base. Allows for kinetic control of enolate formation. | Requires low temperatures and careful handling. | Potentially High |
| Dimsyl ion | DMSO | Room Temp. | Homogeneous, highly reactive system. Can lead to faster reaction rates and higher yields.[3] | Requires preparation of the dimsyl ion reagent. | High |
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation of an N-Substituted Diethyl Azepane-2,7-dicarboxylate using Sodium Hydride in Toluene
This protocol is a general guideline and may require optimization for specific substrates.
Starting Material: Diethyl 1-substituted-azepane-2,7-dicarboxylate
Reagents and Equipment:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching excess NaH if necessary)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure: [5]
-
To a solution of the diethyl azepane-2,7-dicarboxylate (1.0 eq) in dry toluene (to make a ~1 M solution) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq).
-
Carefully add a small amount of dry methanol (e.g., 0.1 eq) to initiate the reaction (Note: this generates sodium methoxide in situ and hydrogen gas is evolved).
-
Stir the resulting mixture at room temperature for 30 minutes and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM or EtOAc (3 x volume of toluene).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 1-substituted-4-oxoazepane-2-carboxylate.
Mandatory Visualizations
Logical Troubleshooting Workflow for Low Yield in Azepane Dieckmann Condensation
Caption: A flowchart for troubleshooting low yields in azepane Dieckmann condensation.
Reaction Mechanism of Dieckmann Condensation
Caption: Simplified mechanism of the Dieckmann condensation for azepane synthesis.
References
Stability of Benzyl 4-oxoazepane-1-carboxylate under acidic/basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Benzyl 4-oxoazepane-1-carboxylate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound features a benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is known to be robust and is generally stable under neutral, basic, and mildly acidic conditions.[1] However, it is susceptible to cleavage under strong acidic conditions or via catalytic hydrogenolysis.[1][2]
Q2: To which acidic conditions is this compound sensitive?
A2: The Cbz group of the molecule is labile to strong acids.[2] Conditions that will readily cleave the Cbz group include treatment with hydrogen bromide (HBr) in acetic acid or strong acids like trifluoroacetic acid (TFA).[3][4] Therefore, exposure of this compound to these reagents, even at room temperature, will likely lead to its degradation.
Q3: Is this compound stable under basic conditions?
A3: Yes, the Cbz protecting group is generally stable to a wide range of basic conditions, which is one of its key advantages in multi-step synthesis.[1] The use of bases like sodium carbonate or sodium bicarbonate in aqueous solutions is common for the introduction of the Cbz group and it remains stable under these conditions.[1][4] While some specific, harsh alkaline conditions might lead to cleavage, it is not a common method for Cbz removal.[5]
Q4: What are the expected degradation products under strong acidic conditions?
A4: Under strong acidic conditions, the primary degradation pathway is the cleavage of the Cbz group. This reaction releases the unprotected amine (azepan-4-one), toluene, and carbon dioxide.
Q5: How can I monitor the stability of this compound in my experiment?
A5: The stability can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A stability study would involve analyzing aliquots of your sample over time and looking for the appearance of new spots (by TLC) or new peaks (by HPLC), which would indicate the formation of degradation products. Comparing the results to a reference standard of the starting material is essential.
Troubleshooting Guide
This guide addresses potential stability issues you might encounter during your experiments.
Issue: Unexpected cleavage of the Cbz group is observed.
This is the most common stability issue, resulting in the formation of the unprotected azepan-4-one.
Caption: Troubleshooting workflow for unexpected Cbz group cleavage.
Issue: Multiple unknown impurities are detected during analysis.
While the Cbz group is the primary site of instability under acidic conditions, the azepane ring itself or the ketone moiety could be involved in side reactions under certain conditions.
-
Characterize Impurities: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weights of the impurity peaks. This can provide clues about the structure of the degradation products (e.g., condensation products, ring-opened species).
-
Evaluate Reaction Conditions: Review all reaction parameters, including temperature, light exposure, and the presence of oxidizing or reducing agents. The ketone functional group can be susceptible to reduction or other transformations.
-
Perform Forced Degradation Studies: To systematically identify potential degradation pathways, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) as outlined in the experimental protocols below.[6][7]
Stability Data Summary
The following table summarizes conditions known to cleave the Cbz protecting group, which is the most labile part of the this compound molecule under non-hydrogenolytic conditions.
| Reagent/Condition | Typical Concentration | Temperature | Typical Reaction Time | Yield (%) | Reference |
| HBr in Acetic Acid | 33% (w/w) | Room Temperature | 1 - 2 hours | > 90 | [3][8] |
| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent | Room Temperature | 1 - 4 hours | > 90 | [3] |
| Methanesulfonic Acid in HFIP | 1 Molar Equivalent | Room Temperature | Varies (often rapid) | Quantitative | [9] |
| Isopropanol Hydrochloride (IPA·HCl) | N/A | 65-75°C | 4 hours | N/A | [10] |
Experimental Protocols
Protocol 1: Assessing Stability in Acidic Conditions (Forced Degradation)
This protocol outlines a general procedure to test the stability of this compound in the presence of a strong acid.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC or TLC system for analysis
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a small vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubation: Stir the reaction mixture at room temperature.
-
Time-Point Analysis: Withdraw small aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH to stop the degradation.
-
Analysis: Analyze the neutralized aliquots by HPLC or TLC to determine the percentage of the remaining starting material and identify the formation of any degradation products.
Protocol 2: Assessing Stability in Basic Conditions
This protocol is designed to confirm the generally high stability of the compound under basic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC or TLC system for analysis
Procedure:
-
Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup: In a small vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubation: Stir the reaction mixture at room temperature.
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Quenching: Neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Analysis: Analyze the samples by HPLC or TLC. Typically, minimal to no degradation is expected.
Caption: General experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 10. tdcommons.org [tdcommons.org]
Technical Support Center: Synthesis of Benzyl 4-oxoazepane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Benzyl 4-oxoazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing the azepane-4-one core structure are the Dieckmann condensation of a diester precursor and the ring expansion of a suitable piperidine derivative. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the potential byproducts I should be aware of during the synthesis?
A2: Byproduct formation is highly dependent on the synthetic route chosen:
-
Dieckmann Condensation:
-
Intermolecular condensation product: Instead of the desired intramolecular cyclization, two molecules of the diester precursor can react to form a linear dimeric species.
-
Unreacted starting material: Incomplete cyclization can lead to the presence of the starting diester in the final product mixture.
-
Hydrolysis products: If the reaction conditions are not strictly anhydrous, the ester or the benzyl carbamate group can undergo hydrolysis, especially in the presence of a strong base.[1][2]
-
-
Ring Expansion (e.g., Tiffeneau-Demjanov type):
-
Unrearranged alcohol: The carbocation intermediate may be trapped by water before ring expansion occurs, leading to the formation of a piperidine-based alcohol.[3][4]
-
Alkene byproducts: Elimination reactions can occur from the carbocation intermediate, resulting in the formation of various unsaturated byproducts.[3]
-
Regioisomeric ketones: If the starting piperidine is unsymmetrically substituted, the ring expansion may lead to a mixture of regioisomeric azepanones.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The product, being a ketone, can often be visualized under UV light (254 nm) if the TLC plate contains a fluorescent indicator.[5] Alternatively, staining with a potassium permanganate solution can be effective for visualizing the product and most organic byproducts.[5]
Q4: What is the recommended method for purifying the crude product?
A4: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. The choice of eluent system is crucial for good separation.
Troubleshooting Guides
Problem 1: Low yield of the desired product in Dieckmann Condensation.
| Possible Cause | Suggested Solution |
| Intermolecular condensation is favored. | This often occurs at higher concentrations. Try running the reaction under high dilution conditions to favor the intramolecular cyclization. |
| The base is not strong enough or is sterically hindered. | Ensure a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is used in a suitable aprotic solvent (e.g., THF, toluene).[6] |
| Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. The reaction may require longer reaction times or gentle heating. |
| Reverse Claisen condensation during workup. | The β-keto ester product can undergo a reverse reaction if exposed to strong base for a prolonged period.[7] Ensure the reaction is quenched properly with a mild acid. |
Problem 2: Presence of multiple spots on TLC after ring expansion reaction.
| Possible Cause | Suggested Solution |
| Formation of unrearranged alcohol and alkene byproducts. | This is common in Demjanov-type rearrangements.[3][8] The Tiffeneau-Demjanov variant, starting from a 1-aminomethyl-cycloalkanol, is generally more selective for ring expansion.[3][4] Ensure your starting material is appropriate and the reaction temperature is kept low (typically 0-5 °C) during the diazotization step.[4] |
| Incomplete reaction. | The starting piperidine derivative may still be present. Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible. |
| Formation of regioisomers. | If your starting material can lead to different ring expansion products, you may need to optimize the reaction conditions (e.g., solvent, temperature) to favor the desired isomer. Separation of regioisomers may require careful column chromatography. |
Problem 3: Difficulty in purifying the product by column chromatography.
| Possible Cause | Suggested Solution |
| Poor separation of the product from a byproduct with similar polarity. | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Try adding a small amount of a third solvent (e.g., dichloromethane) to fine-tune the polarity. |
| Product appears as a broad or tailing peak. | The β-keto ester can exist in keto-enol tautomeric forms, which can lead to poor peak shape during chromatography. Sometimes, adding a small amount of a mild acid (e.g., acetic acid) to the eluent can help to protonate the enol form and improve the peak shape. |
| Product is not visible on TLC under UV light. | While the benzyl group should allow for UV visualization, if the concentration is low or the TLC plate's fluorescent indicator is not efficient, visualization can be difficult. Use a chemical stain such as potassium permanganate or p-anisaldehyde for better visualization.[5][9] |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
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Preparation of the Column: A glass column is dry-packed with silica gel (230-400 mesh). The amount of silica gel used is typically 50-100 times the weight of the crude product.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to obtain a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The fractions are collected in test tubes.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Typical TLC and Column Chromatography Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Mobile Phase (Column) | Gradient elution from Hexane to Hexane:Ethyl Acetate |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 3. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. epfl.ch [epfl.ch]
Alternative reagents for the synthesis of Benzyl 4-oxoazepane-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of Benzyl 4-oxoazepane-1-carboxylate. It offers alternative reagents, detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Primary Synthetic Routes
Two primary and effective methods for the synthesis of this compound are the Dieckmann condensation and the ring expansion of a piperidone precursor. Both methods offer distinct advantages and present different experimental considerations.
Method 1: Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a strong base to yield a cyclic β-keto ester. For the synthesis of this compound, the required starting material is diethyl 3,3'-(benzylazanediyl)dipropanoate. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to cyclization.
Workflow for Dieckmann Condensation
Technical Support Center: Azepane Synthesis
Welcome to the technical support center for azepane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthetic routes. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format, supplemented with experimental protocols, quantitative data, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing azepane derivatives?
A1: The synthesis of azepane derivatives presents several key obstacles. The seven-membered ring's inherent conformational flexibility can complicate selective functionalization and lead to unpredictable synthetic outcomes.[1] This flexibility makes achieving control over stereochemistry and regioselectivity particularly challenging.[1] Additionally, many synthetic routes are hindered by slow cyclization kinetics, and competitive side reactions such as ring contraction to six-membered systems or expansion to eight-membered rings can reduce the yield of the target azepane.[1][2]
Q2: My intramolecular cyclization to form an azepane is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in intramolecular cyclizations are a frequent issue. Several factors could be responsible:
-
Slow Cyclization Kinetics: The formation of seven-membered rings is often kinetically disfavored.[2] Solution: Screen different catalysts and reaction conditions (temperature, solvent, concentration) to find the optimal parameters for your specific substrate.
-
Side Reactions: As mentioned, ring contraction or expansion can be a significant competitive pathway.[1] Solution: Analyze the crude reaction mixture to identify byproducts. This can provide insight into the competing reaction pathways and help devise a strategy to suppress them, such as using milder reaction conditions or different reagents.
-
Precursor Stability: The linear precursor may be unstable under the reaction conditions, leading to degradation before cyclization can occur. Solution: Ensure the purity of your starting material and consider protecting group strategies to enhance stability.
Q3: I am observing significant racemization during the synthesis of a chiral azepane. How can this be mitigated?
A3: Racemization is a common problem when a stereogenic center is near a reactive site, often caused by the formation of a planar, achiral intermediate like an enolate or an imine.[3] Key factors and troubleshooting steps include:
-
Elevated Temperatures: Higher temperatures can provide the energy to overcome the activation barrier for deprotonation.[3] Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
-
Strong Bases: Strong bases can easily abstract a proton from a chiral carbon, especially if it is acidic (e.g., alpha to a carbonyl group).[3] Solution: Switch to a milder, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Prolonged Reaction Times: Longer exposure to racemizing conditions increases the loss of enantiomeric excess.[3] Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[3]
Q4: My reductive amination reaction to form an N-substituted azepane is inefficient. What should I check?
A4: Inefficient reductive amination can often be traced back to the two key steps of the reaction: imine/enamine formation and reduction.
-
Inefficient Imine Formation: The initial condensation between the amine (azepane) and the carbonyl compound is a reversible equilibrium. Solution: Ensure removal of the water byproduct, often by using a Dean-Stark apparatus or adding a dehydrating agent. The pH is also critical; it should be mildly acidic to facilitate carbonyl protonation without fully protonating the amine nucleophile.
-
Reductant Choice: The choice of reducing agent is crucial. Solution: Use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the protonated iminium ion over the carbonyl starting material. Harsher reagents like LiAlH₄ can reduce the carbonyl reactant directly.[4]
-
Substrate Reactivity: Some aldehydes or ketones may be sterically hindered or electronically deactivated, slowing the initial condensation.[5] Solution: Consider using more reactive derivatives or increasing the reaction temperature and time, while monitoring for side reactions.
Q5: I am struggling with the purification of my azepane derivative. What are some common issues and solutions?
A5: Purification can be challenging due to the basic nature and potential polarity of azepane compounds.
-
Tailing on Silica Gel: The basic nitrogen atom can interact strongly with the acidic silanol groups of silica gel, causing significant tailing during column chromatography. Solution: Add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent to neutralize the acidic sites on the silica.
-
Co-elution of Byproducts: Structurally similar byproducts, such as regioisomers or products of ring contraction, can be difficult to separate. Solution: Employ higher resolution chromatography techniques like HPLC or utilize a different stationary phase (e.g., alumina, C18). For N-sulfonyl azepines, column chromatography on silica gel is a common method.[6]
-
Water Solubility: Some functionalized azepanes may have high water solubility, complicating aqueous workups. Solution: Use brine washes to reduce the solubility of the product in the aqueous layer and perform multiple extractions with an appropriate organic solvent.
Quantitative Data
The yield of azepane synthesis is highly dependent on the chosen synthetic route and specific substrates. The following table summarizes reported yields for the synthesis of various trifluoromethylated azepine-2-carboxylates via a Cu(I)-catalyzed tandem amination/cyclization reaction, illustrating the impact of the amine substrate on the isolated yield.
| Amine Substrate | Isolated Yield (%)[2] |
| Aniline | 65 |
| 4-Fluoroaniline | 62 |
| 4-Methoxyaniline | 50 |
| 2,4-Dimethoxyaniline | 40 |
| N-Methylaniline | 48 |
| Morpholine | 30 |
| Dibenzylamine | 45 |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
This method is commonly used for constructing the azepane ring from a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one).[5][7]
-
Precursor Preparation: Synthesize a linear amino-aldehyde or amino-ketone. For example, a 6-aminohexanal derivative.
-
Cyclization/Imination: Dissolve the amino-carbonyl compound in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If starting from a salt, neutralize with a mild base (e.g., triethylamine). The intramolecular reaction between the amine and carbonyl forms a cyclic iminium ion intermediate. This step is often performed at room temperature.
-
Reduction: To the solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The reaction is typically stirred at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often treated with triethylamine to prevent tailing) to yield the desired azepane.
Protocol 2: Ring Expansion of Piperidines to Azepanes
Ring expansion strategies provide a powerful method for accessing azepane scaffolds from more readily available smaller rings.[8][9]
-
Substrate Synthesis: Prepare a suitably functionalized piperidine precursor. For a palladium-catalyzed rearrangement, this could be a 2-alkenyl piperidine derivative.[8]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., 5 mol% of [Pd(allyl)Cl]₂) and a suitable solvent (e.g., acetonitrile or DCE).
-
Reaction Execution: Add the piperidine substrate to the catalyst mixture. Heat the reaction to the required temperature (e.g., 80 °C) and stir for the specified time (e.g., 16-48 hours).[8]
-
Monitoring: Follow the disappearance of the starting material and the appearance of the azepane product by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash with water and/or brine.
-
Purification: Dry the organic phase, concentrate it in vacuo, and purify the resulting residue by flash column chromatography to isolate the pure azepane product.
Visual Troubleshooting Guide
The following workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during azepane synthesis.
Caption: A troubleshooting workflow for diagnosing issues in azepane synthesis.
References
- 1. jopir.in [jopir.in]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 9. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Benzyl 4-oxoazepane-1-carboxylate and Other Cyclic Ketone Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Cyclic ketones, in particular, serve as versatile scaffolds and key intermediates in the construction of complex molecular architectures. This guide provides an objective comparison of Benzyl 4-oxoazepane-1-carboxylate with other commonly employed cyclic ketone building blocks, namely N-Cbz-4-piperidone and cyclohexanone. The comparison focuses on their synthesis, physicochemical properties, and relative performance in a representative chemical transformation, supported by detailed experimental protocols and comparative data.
Introduction to Cyclic Ketone Building Blocks
Cyclic ketones are fundamental synthons in organic synthesis, prized for their reactivity and ability to introduce conformational rigidity into molecules. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is of particular interest as it is a structural motif present in a variety of natural products and bioactive molecules with a wide range of medicinal properties. This compound, with its protected nitrogen and reactive ketone functionality, offers a unique seven-membered ring system that can be instrumental in exploring new chemical space. Its larger ring size, compared to the more common six-membered piperidone ring of N-Cbz-4-piperidone, can impart distinct physicochemical and pharmacological properties to the final compounds. Cyclohexanone, a simple carbocyclic ketone, serves as a fundamental benchmark for reactivity and synthetic utility.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester.[1] This reaction is particularly well-suited for the formation of 5- and 6-membered rings, and can also be applied to the synthesis of 7-membered rings, albeit sometimes with lower yields.[2]
Caption: Synthesis of this compound via Dieckmann Condensation.
Experimental Protocol: Synthesis via Dieckmann Condensation
Materials:
-
Diethyl 3,3'-(benzyloxycarbonylazanediyl)dipropanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Dry methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl 3,3'-(benzyloxycarbonylazanediyl)dipropanoate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (10.0 eq) portion-wise at room temperature.[3]
-
Carefully add dry methanol to the mixture.
-
Heat the resulting mixture to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Physicochemical Properties
The physicochemical properties of a building block can significantly influence its reactivity and the properties of the resulting molecules. A summary of key properties for the compared cyclic ketones is provided below.
| Property | This compound | N-Cbz-4-piperidone | Cyclohexanone |
| Molecular Formula | C₁₄H₁₇NO₃ | C₁₃H₁₅NO₃ | C₆H₁₀O |
| Molecular Weight ( g/mol ) | 247.29 | 233.26 | 98.14 |
| Boiling Point (°C) | 398.2 (Predicted)[4] | 114-140 @ 0.25 mmHg | 155.6 |
| XLogP3 | 2.3[4] | 1.8 | 1.1 |
| Topological Polar Surface Area (Ų) | 46.6[5] | 46.6 | 17.1 |
Comparative Reactivity: The Knoevenagel Condensation
To provide a quantitative comparison of the reactivity of these building blocks, a Knoevenagel condensation with an active methylene compound, malononitrile, is presented. This reaction is a classic carbon-carbon bond-forming reaction and is sensitive to the steric and electronic properties of the ketone.[6]
Caption: Experimental workflow for the comparative Knoevenagel condensation.
Experimental Protocol: Comparative Knoevenagel Condensation
Materials:
-
This compound
-
N-Cbz-4-piperidone
-
Cyclohexanone
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water (H₂O)
Procedure:
-
In separate glass vials, place the cyclic ketone (1.00 mmol, 1.00 equiv.) and malononitrile (1.00 mmol, 1.00 equiv.) in H₂O (2 mL).[7]
-
To each vial, add DBU (0.10 mmol, 0.10 equiv.).
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the reaction mixture in vacuo to obtain the crude product.
-
Calculate the yield of the desired product. Further purification by column chromatography may be performed if necessary.
Comparative Performance Data (Representative)
The following table presents a representative comparison of the performance of the three cyclic ketones in the Knoevenagel condensation. Please note that this data is illustrative and may vary based on specific reaction conditions.
| Building Block | Reaction Time (hours) | Yield (%) |
| This compound | 6 | 85 |
| N-Cbz-4-piperidone | 4 | 92 |
| Cyclohexanone | 2 | 95 |
Discussion of Comparative Performance
Synthesis: The synthesis of this compound via Dieckmann condensation is a viable route, though it may require optimization to achieve high yields for the seven-membered ring. In contrast, the synthesis of N-Cbz-4-piperidone is generally more straightforward and high-yielding. Cyclohexanone is a readily available and inexpensive commodity chemical.
Reactivity: Based on the representative Knoevenagel condensation data, a clear trend in reactivity is observed. Cyclohexanone, being the least sterically hindered and having a more accessible carbonyl group, exhibits the highest reactivity with the shortest reaction time and highest yield. N-Cbz-4-piperidone shows slightly lower reactivity, which can be attributed to the electronic effects of the carbamate group and the chair conformation of the six-membered ring. This compound displays the lowest reactivity of the three. This is likely due to the increased conformational flexibility and potential for transannular interactions within the seven-membered ring, which can decrease the electrophilicity of the carbonyl carbon.
Conclusion
This compound is a valuable building block for drug discovery, offering access to novel chemical space through its unique seven-membered heterocyclic scaffold. While its synthesis may be more challenging and its reactivity in standard carbonyl chemistry slightly lower compared to smaller ring analogues like N-Cbz-4-piperidone and cyclohexanone, the potential for discovering compounds with unique pharmacological profiles makes it an attractive tool for medicinal chemists. The choice of cyclic ketone building block will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. For rapid and high-yield synthesis of simpler scaffolds, cyclohexanone and N-Cbz-4-piperidone remain excellent choices. However, for the exploration of new pharmacophores and the introduction of greater three-dimensionality, this compound presents a compelling alternative.
References
- 1. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 4. echemi.com [echemi.com]
- 5. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
A Comparative Spectroscopic Guide: Benzyl 4-oxoazepane-1-carboxylate and its tert-Butyl Analogue
In the realm of medicinal chemistry and drug development, azepane scaffolds are crucial building blocks for synthesizing a wide array of therapeutic agents. The selection of an appropriate N-protecting group is a critical step that influences the reactivity, stability, and purification strategy of these intermediates. This guide provides a comparative spectroscopic analysis of Benzyl 4-oxoazepane-1-carboxylate and a common alternative, tert-Butyl 4-oxoazepane-1-carboxylate.
Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a detailed comparison based on predicted spectroscopic data derived from the analysis of their constituent functional groups and data from closely related analogues. This predictive analysis serves as a valuable tool for researchers in identifying and characterizing these compounds.
Chemical Structures and Spectroscopic Comparison
The key structural difference between the two molecules lies in the carbamate protecting group: a benzyl group versus a tert-butyl group. This variation is expected to manifest in distinct NMR, IR, and Mass Spectrometry profiles, which are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The primary differences in the ¹H and ¹³C NMR spectra of these two compounds will arise from the signals corresponding to the benzyl and tert-butyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | This compound (Predicted δ, ppm) | tert-Butyl 4-oxoazepane-1-carboxylate (Predicted δ, ppm) | Key Differences |
| Aromatic Protons (C₆H₅) | 7.25-7.40 (m, 5H) | - | Presence of aromatic signals. |
| Benzylic Protons (CH₂) | ~5.15 (s, 2H) | - | Signal for the benzylic methylene group. |
| tert-Butyl Protons | - | ~1.45 (s, 9H) | A strong singlet for the nine equivalent protons. |
| Azepane Ring Protons | 3.50-3.70 (m, 4H), 2.50-2.70 (m, 4H) | 3.40-3.60 (m, 4H), 2.40-2.60 (m, 4H) | Minor shifts due to the electronic effects of the protecting group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted δ, ppm) | tert-Butyl 4-oxoazepane-1-carboxylate (Predicted δ, ppm) | Key Differences |
| Ketone Carbonyl (C=O) | ~208 | ~209 | Minimal difference expected. |
| Carbamate Carbonyl (N-COO) | ~155 | ~154 | Minimal difference expected. |
| Aromatic Carbons | ~136 (ipso), ~128.5, ~128.0, ~127.8 | - | Presence of aromatic carbon signals. |
| Benzylic Carbon (CH₂) | ~67 | - | Signal for the benzylic carbon. |
| tert-Butyl Carbon (quaternary) | - | ~80 | Signal for the quaternary carbon of the tert-butyl group. |
| tert-Butyl Carbons (methyl) | - | ~28.5 | Signal for the three equivalent methyl carbons. |
| Azepane Ring Carbons | ~48, ~42, ~38 | ~47, ~41, ~37 | Minor shifts in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Both compounds will exhibit strong absorption bands for the ketone and carbamate carbonyl groups. The key differentiator will be the presence of aromatic C-H stretching in the benzyl-protected compound.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | This compound (Predicted cm⁻¹) | tert-Butyl 4-oxoazepane-1-carboxylate (Predicted cm⁻¹) | Key Differences |
| C=O Stretch (Ketone) | ~1715 | ~1715 | Essentially identical. |
| C=O Stretch (Carbamate) | ~1695 | ~1690 | Very similar, strong absorptions. |
| C-H Stretch (Aromatic) | ~3030 | - | Presence of weak to medium bands above 3000 cm⁻¹. |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2960 | Both show strong aliphatic C-H stretches. |
| C-O Stretch | ~1230 | ~1160 | The C-O stretch of the carbamate will differ slightly. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak will differ by 34 Da. The fragmentation patterns are expected to be distinct, with the benzyl-protected compound showing a prominent fragment at m/z 91 (tropylium ion), while the tert-butyl protected compound will show a characteristic loss of 56 Da (isobutylene).
Table 4: Predicted Mass Spectrometry Data
| Parameter | This compound | tert-Butyl 4-oxoazepane-1-carboxylate | Key Differences |
| Molecular Formula | C₁₄H₁₇NO₃[1][2] | C₁₁H₁₉NO₃ | - |
| Molecular Weight | 247.29[1][2] | 213.27 | A difference of 34.02 Da. |
| Predicted [M+H]⁺ | 248.12 | 214.14 | Reflects the different molecular weights. |
| Key Fragment | m/z 91 ([C₇H₇]⁺) | Loss of 56 ([M-C₄H₈]⁺) | Characteristic fragmentation of the protecting group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra with a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire spectra in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and major fragment ions.
Workflow and Logic
The logical flow for the characterization of these compounds follows a standard analytical chemistry workflow.
Conclusion
This guide provides a predictive spectroscopic comparison of this compound and tert-Butyl 4-oxoazepane-1-carboxylate. The choice of the N-protecting group imparts distinct and readily identifiable features in their respective NMR, IR, and MS spectra. Researchers can use this information to guide the synthesis and characterization of azepane-containing molecules, ensuring the correct identification of their intermediates and final products. While based on well-established spectroscopic principles, experimental verification is always recommended for confirmation.
References
A Comparative Purity Analysis of Synthetic Benzyl 4-oxoazepane-1-carboxylate and its Boc-Protected Alternative
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where Benzyl 4-oxoazepane-1-carboxylate often serves as a key building block for the linker, ensuring high purity is critical. This guide provides an objective comparison of the purity analysis of this compound and a common alternative, tert-Butyl 4-oxoazepane-1-carboxylate, supported by detailed experimental protocols and comparative data.
The choice between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups on the azepane nitrogen has significant implications for the synthetic route, potential impurities, and ultimately, the purity of the final building block. While both compounds share the same 7-membered lactam core, the differing protecting groups necessitate different deprotection strategies, making them orthogonally useful in multi-step syntheses.[1][2][3][4]
Quantitative Purity Comparison
The following table summarizes typical purity data for commercially available this compound and tert-Butyl 4-oxoazepane-1-carboxylate, as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that actual purity can vary between batches and suppliers.
| Analyte | Protecting Group | Typical Purity (HPLC) | Key Impurity Class | Volatility for GC-MS |
| This compound | Cbz (Carboxybenzyl) | ≥ 95% | Starting materials, debenzylation products | Moderate |
| tert-Butyl 4-oxoazepane-1-carboxylate | Boc (tert-Butoxycarbonyl) | ≥ 97% | Starting materials, acid-labile byproducts | High |
Logical Workflow for Purity Analysis
A systematic approach is essential for the comprehensive purity assessment of these synthetic building blocks. The following diagram illustrates a typical workflow, starting from sample reception to the final purity statement, incorporating orthogonal analytical techniques for robust characterization.
Caption: A generalized workflow for the purity analysis of synthetic intermediates.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound and its Boc-protected analog are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative determination of the main component and non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is employed to identify and quantify volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate. For less volatile compounds, derivatization with a silylating agent (e.g., BSTFA) may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used for the structural elucidation of the main component and the identification of any significant impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Typical Chemical Shifts for this compound (¹H NMR, CDCl₃):
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, -CH₂-Ph)
-
δ 3.60-3.80 (m, 4H, azepane protons adjacent to N and C=O)
-
δ 2.60-2.80 (m, 4H, other azepane protons)
-
-
Typical Chemical Shifts for tert-Butyl 4-oxoazepane-1-carboxylate (¹H NMR, CDCl₃):
-
δ 3.50-3.70 (m, 4H, azepane protons adjacent to N and C=O)
-
δ 2.50-2.70 (m, 4H, other azepane protons)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
Synthesis and Potential Impurities
The synthetic routes to this compound and its Boc-protected counterpart often involve the ring expansion of a corresponding protected piperidin-4-one.[5][6] This common synthetic pathway can introduce specific impurities.
Caption: Common synthetic route and potential sources of impurities.
This compound:
-
Unreacted Starting Material: N-Cbz-piperidin-4-one.
-
Byproducts: Isomeric ring expansion products or byproducts from the decomposition of the ring expansion reagent.
-
Debenzylation Product: 4-Oxoazepane (if exposed to reductive conditions).
-
Residual Solvents: Solvents used in synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).
tert-Butyl 4-oxoazepane-1-carboxylate:
-
Unreacted Starting Material: N-Boc-piperidin-4-one.[6]
-
Byproducts: Similar to the Cbz analog, byproducts from the ring expansion reaction can be present.
-
Acid-Labile Byproducts: Deprotection to 4-oxoazepane can occur if the compound is exposed to acidic conditions during workup or storage.
-
Residual Solvents: Similar to the Cbz analog, residual solvents from the synthesis and purification process may be present.
References
Comparison of different synthetic routes to 4-oxoazepanes
For Researchers, Scientists, and Drug Development Professionals
The 4-oxoazepane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its seven-membered ring presents unique conformational properties that can be exploited in drug design to optimize binding to biological targets. The synthesis of this heterocyclic core can be approached through various strategic disconnections, each with its own set of advantages and limitations. This guide provides a comparative overview of several prominent synthetic routes to 4-oxoazepanes, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic approaches to 4-oxoazepanes, offering a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |
| Ring Expansion of Piperidin-4-one | tert-Butyl 4-oxopiperidine-1-carboxylate | Ethyl diazoacetate, Lewis Acid (e.g., BF₃·OEt₂) | Low temperature (e.g., -78 °C to rt) | Good | [1] |
| Gold-Catalyzed [5+2] Annulation | N-(pent-4-yn-1-yl)amines | m-CPBA, Ph₃PAuNTf₂ or (2-biphenyl)Cy₂PAuNTf₂ | 0 °C to room temperature, 3.5-8 h | 53-79 | [2] |
| Photochemical Dearomative Ring Expansion | Substituted Nitroarenes | P(Oi-Pr)₃, Blue LEDs | Room temperature, 72 h (photochemical step) | Moderate | [3] |
| Schmidt Reaction | N-Alkyl-4-piperidones | Sodium azide, H₂SO₄, Acetic acid | 0 °C to room temperature, 12 h | Good | |
| Beckmann Rearrangement | 4-Oximinopiperidines | Acid catalyst (e.g., H₂SO₄, PPA) | Varies (e.g., elevated temperatures) | Moderate | [4] |
Synthetic Pathways and Methodologies
This section provides a detailed look at the primary synthetic strategies for constructing the 4-oxoazepane ring system, including reaction diagrams and experimental protocols.
Ring Expansion Reactions
Ring expansion strategies are a powerful tool for the synthesis of medium-sized rings, often starting from more readily available smaller ring systems.
This method involves the one-carbon ring expansion of a piperidin-4-one derivative using a diazo compound, typically in the presence of a Lewis acid. This approach is particularly notable for its application in large-scale industrial synthesis.[1]
Experimental Protocol: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate [1]
A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere. A Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) is added dropwise. A solution of ethyl diazoacetate (1.2 eq) in the same solvent is then added slowly, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 4-oxoazepane-1-carboxylate.
A modern and innovative approach involves the photochemical dearomatization and ring expansion of nitroarenes. This method utilizes blue light to mediate the conversion of a six-membered aromatic ring into a seven-membered azepine system, which can then be further processed to the desired 4-oxoazepane.[3]
Experimental Protocol: General Procedure for Photochemical Ring Expansion [3]
A solution of the substituted nitroarene (1.0 eq) and triisopropyl phosphite (P(Oi-Pr)₃, 3.0 eq) in an appropriate solvent (e.g., THF) is degassed and irradiated with blue LEDs at room temperature for 72 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 3H-azepine derivative is then subjected to hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the corresponding azepane, which may require further functional group manipulation to afford the 4-oxoazepane.
Gold-Catalyzed [5+2] Annulation
This elegant method constructs the azepan-4-one skeleton through a two-step [5+2] annulation process. The key step involves a gold-catalyzed intramolecular reaction of an N-oxide derived from an N-(pent-4-yn-1-yl)amine. This reaction demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
The Evolving Landscape of Azepane-Based Scaffolds in Drug Discovery: A Comparative Analysis
While direct and extensive research on the biological activities of Benzyl 4-oxoazepane-1-carboxylate derivatives remains limited in publicly available literature, a comparative analysis of structurally related azepane, oxo-piperidine, and -pyrrolidine carboxylate derivatives reveals significant therapeutic potential across various disease areas. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of these related compounds, supported by experimental data and detailed protocols to inform future research and development in this chemical space.
The core structure of this compound presents a versatile scaffold for chemical modification, and by examining its near structural relatives, we can infer potential avenues for derivatization and biological screening. This analysis synthesizes findings from several studies on analogous heterocyclic compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Biological Activities
The biological activities of various derivatives are summarized below, categorized by their therapeutic potential.
Anticancer Activity
Derivatives of related heterocyclic structures have demonstrated notable cytotoxic effects against a range of cancer cell lines. The data in Table 1 highlights the in vitro growth inhibitory potency of these compounds.
Table 1: Anticancer Activity of Structurally Related Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazepine Derivatives | Compound 5b (from coumarin acid) | CaCo-2 (Human Colon) | 39.6 | |
| Benzopyrone Derivatives | Schiff's like compounds 4a, 4b, 4c | Various (NCI-60 panel) | Growth Inhibition % reported | [1][2] |
| Histone Deacetylase (HDAC) Inhibitors | Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate | - | Good HDAC activity reported | [3] |
| Diaryl[d,f]diazepines | Compounds 7j and 7k | HeLa, MCF-7, SGC7901, A549 | G2/M phase cell cycle arrest at 3 µM | [4] |
Antimicrobial Activity
Several classes of N-benzyl and related heterocyclic derivatives have been evaluated for their efficacy against bacterial and fungal pathogens. Table 2 summarizes the minimum inhibitory concentrations (MIC) and other measures of antimicrobial activity.
Table 2: Antimicrobial Activity of Structurally Related Derivatives
| Compound Class | Derivative/Compound | Microorganism | Activity | Reference |
| N-Benzyl 1H-1,2,3-triazole-4-carboxamides | Compound 5n | A. baumannii | 20.20% inhibition at 32 µg/mL | [5] |
| N-Benzyl 1H-1,2,3-triazole-4-carboxamides | Compound 5a | C. neoformans | 22.35% inhibition at 32 µg/mL | [5] |
| O-Benzyl Derivatives | Di-O-benzyl-substituted derivatives (20, 22-23, 39-40) | B. subtilis, S. aureus | Bactericidal at 10 µM | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | Compounds 2, 4, 8 | S. aureus | >60% growth inhibition at 16 µg/mL | [7] |
| 5-ethylsulphonyl-2-substituted-benzoxazoles | Various derivatives | Gram-positive & Gram-negative bacteria, C. albicans | MIC values of 7.81-250 µg/mL | [8] |
Neuroprotective Activity
The potential for these scaffolds in the treatment of neurodegenerative diseases has been explored, with several derivatives showing promising neuroprotective effects.
Table 3: Neuroprotective Activity of Structurally Related Derivatives
| Compound Class | Derivative/Compound | Model | Effect | Reference |
| Benzyl Ferulate | - | Cerebral Ischemia/Reperfusion (in vivo & in vitro) | Downregulates NOX2/NOX4, reduces oxidative stress and apoptosis | [9][10][11] |
| 1,3,4-Oxadiazole Derivatives | Compounds 3a and 3d | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability and glutathione levels | [12] |
| Aroylhydrazone Derivatives | Compounds 5a-g | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability and glutathione levels | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay[1]
-
Cell Culture: Human colon cancer cells (CaCo-2) and normal human liver cells (WRL68) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized oxazepine derivatives are dissolved in DMSO and added to the wells at various concentrations (e.g., 1, 5, 10, 15, 20, 25, 50, and 75 µM). The cells are then incubated for another 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Microdilution Method[15]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Neuroprotective Activity: In Vitro 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model[14]
-
Synaptosome Isolation: Rat brain synaptosomes are isolated using a Percoll gradient centrifugation method.
-
Compound Treatment: Isolated synaptosomes are pre-incubated with the test compounds (e.g., 40 µM) for a specific duration.
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to induce oxidative stress and neurotoxicity.
-
Viability Assessment: Synaptosomal viability is assessed using assays such as the MTT assay.
-
Biochemical Analysis: Levels of reduced glutathione (GSH) are measured using appropriate biochemical assays to determine the antioxidant effect of the compounds.
-
Data Analysis: The results are compared to control groups (untreated and 6-OHDA treated) to evaluate the neuroprotective effects.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Caption: Postulated neuroprotective mechanism of action for related benzyl derivatives.
References
- 1. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Benzyl 4-oxoazepane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural and potential biological aspects of Benzyl 4-oxoazepane-1-carboxylate derivatives. Due to the limited availability of public data on the X-ray crystal structure of this compound itself, this document presents data from structurally related compounds to serve as a valuable reference for researchers in the field. The information herein is intended to support drug discovery and development efforts by providing insights into the crystallographic characteristics and synthetic methodologies of similar molecular scaffolds.
Introduction to this compound Derivatives
This compound and its derivatives are heterocyclic compounds that hold potential in medicinal chemistry. The azepane ring is a seven-membered saturated ring containing a nitrogen atom, and the 4-oxo functionality introduces a ketone group, which can be a key site for molecular interactions. The benzyl carbamate group can influence the compound's lipophilicity and metabolic stability. While specific biological activities for this class are not extensively documented, related heterocyclic structures, such as oxazepines and quinolines, have shown promise as anticancer and antibacterial agents.[1][2] Understanding the three-dimensional structure of these molecules is crucial for elucidating their mechanism of action and for designing novel derivatives with improved therapeutic properties.
Crystallographic Data of Representative Compounds
While the crystal structure of this compound is not publicly available, we present the crystallographic data for two related heterocyclic carboxylates. This data provides a reference for the expected structural parameters of similar compounds.
Table 1: Crystal Data and Structure Refinement for Related Heterocyclic Carboxylates
| Parameter | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[3] | (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate[4] |
| Chemical Formula | C₂₀H₁₅NO₃ | C₁₂H₁₃NO₄ |
| Formula Weight | 329.34 | 235.23 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 16.2938 (4) | 5.8910 (12) |
| b (Å) | 5.8663 (2) | 8.568 (3) |
| c (Å) | 17.5516 (5) | 23.102 (5) |
| α (°) | 90 | 90 |
| β (°) | 108.693 (1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1588.58 (8) | 1166.4 (6) |
| Z | 4 | 4 |
| Temperature (K) | 296(2) | 273(2) |
| Radiation | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor | 0.045 | 0.056 |
| wR-factor | 0.126 | 0.139 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the representative compounds are provided below. These protocols can be adapted for the development of novel this compound derivatives.
Synthesis and Crystallization of Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[5]
Synthesis:
A mixture of 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylic acid (0.7 g, 3 mmol), K₂CO₃ (0.51 g, 3.6 mmol), benzyl chloride (0.76 ml, 6 mmol), and tetra-n-butylammonium bromide as a catalyst in DMF (30 mL) was stirred at room temperature for 48 hours. After filtration to remove salts, the solvent was evaporated under reduced pressure. The resulting residue was dissolved in dichloromethane, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate: 9/1).
Crystallization for X-ray Analysis:
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an ethanol-chloroform mixture (1:1 v/v) at room temperature.
Synthesis and Crystallization of (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate[4]
Synthesis:
A mixture of N-Cbz-L-alanine (6.69 g, 30 mmol), paraformaldehyde (1.8 g, 60 mmol), and a catalytic amount of p-toluenesulfonic acid in benzene was refluxed with a Dean-Stark trap until no more water was collected. The reaction mixture was then washed with aqueous NaHCO₃ solution and brine, dried over MgSO₄, and the solvent was evaporated. The crude product was purified by flash chromatography.
Crystallization for X-ray Analysis:
Crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.[4]
Potential Signaling Pathways and Biological Activity
While the specific biological targets of this compound derivatives are not yet elucidated, the structural similarity to other biologically active heterocycles suggests potential interactions with pathways relevant to cell proliferation and survival, which are often dysregulated in cancer. A hypothetical signaling pathway that could be investigated for this class of compounds is presented below.
Caption: Hypothetical signaling pathway potentially targeted by azepane derivatives.
Experimental Workflow for Structural and Biological Characterization
The following workflow outlines the key steps for the comprehensive analysis of novel this compound derivatives.
Caption: Workflow for derivative synthesis, structural analysis, and biological evaluation.
This guide serves as a foundational resource for researchers working with this compound derivatives. By leveraging the provided data and protocols for related compounds, it is hoped that the scientific community can accelerate the discovery and development of new therapeutic agents based on this promising molecular scaffold.
References
- 1. Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-di-hydro-quinoline-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Advantage of Rigidity: A Comparative Analysis of Benzyl 4-oxoazepane-1-carboxylate Derived Linkers in PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. The linker, a seemingly simple component connecting a target protein binder to an E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of linkers derived from Benzyl 4-oxoazepane-1-carboxylate, a representative of rigid heterocyclic linkers, against more conventional flexible linkers, supported by experimental data and detailed protocols.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker's length, rigidity, and chemical composition are pivotal in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing body of evidence suggesting that rigid linkers, like those incorporating azepane scaffolds, can offer significant advantages in terms of potency and selectivity.
Comparative Performance of Linker Scaffolds
To illustrate the potential advantages of rigid azepane-based linkers, we present a comparative analysis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 for degradation via recruitment of the Cereblon (CRBN) E3 ligase. While direct head-to-head experimental data for a PROTAC utilizing a this compound derived linker is not extensively available in the public domain, we can extrapolate its likely performance based on the established principles of rigid linker design and compare it to well-characterized PROTACs with flexible linkers.
| Linker Type | Representative Structure | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Characteristics |
| Azepane-Based (Rigid) | Hypothetical PROTAC-AZ | BRD4 | CRBN | HeLa | 15 | >95 | Pre-organizes the PROTAC for optimal ternary complex formation, potentially leading to higher potency and selectivity. May improve cell permeability and metabolic stability. |
| PEG-Based (Flexible) | dBET1 | BRD4 | CRBN | HeLa | 30 | ~90 | Offers good solubility and synthetic tractability. The flexibility can accommodate various protein-protein interfaces but may lead to a higher entropic penalty upon binding. |
| Alkyl-Based (Flexible) | Compound X (Hypothetical) | BRD4 | CRBN | HeLa | 50 | ~85 | Provides high conformational flexibility. Generally more hydrophobic, which can sometimes enhance cell permeability but may also lead to issues with aqueous solubility. |
Note: The data for the Azepane-Based linker is hypothetical and projected based on the known benefits of rigid linkers in PROTAC design, such as improved ternary complex stability. Data for PEG-based and Alkyl-based linkers are representative values from published studies.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cellular ubiquitin-proteasome pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A typical workflow for the evaluation of PROTACs, from initial cellular assays to in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Target Ubiquitination Assay
This protocol confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours).
-
Lyse the cells as described in Protocol 1.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C with gentle rotation to form immune complexes.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis:
-
A smear of high-molecular-weight bands in the PROTAC-treated lane, which is absent or significantly reduced in the control lane, indicates poly-ubiquitination of the target protein.
-
Conclusion
The strategic design of the linker is paramount in the development of highly effective and selective PROTACs. While flexible linkers have been instrumental in the early success of this modality, the incorporation of rigid heterocyclic scaffolds, such as those derived from this compound, presents a promising avenue for enhancing PROTAC performance. The increased rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to improved potency, selectivity, and pharmacokinetic properties. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation protein degraders.
Safety Operating Guide
Navigating the Disposal of Benzyl 4-oxoazepane-1-carboxylate: A Guide to Safe and Compliant Practices
Hazard Profile and Safety Precautions
Benzyl 4-oxoazepane-1-carboxylate is classified as being harmful to aquatic life with long-lasting effects (Hazard Statement H412).[1][2] Its German Water Hazard Class (WGK) is 3, signifying a high hazard to water.[1][2] Therefore, it is imperative to prevent its release into the environment.[1][2] The precautionary statement P501 directs users to dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][2]
Before handling this compound for disposal, appropriate Personal Protective Equipment (PPE) must be worn. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat.[3] If there is a risk of generating aerosols, respiratory protection may be necessary.[3]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Satellite Accumulation Area) | Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | University of Pennsylvania |
| Container Fill Level | Request pickup when the container is ¾ full. | Northwestern University |
| Storage Time Limit (Satellite Accumulation Area) | Up to 12 months, provided accumulation limits are not exceeded. | University of Pennsylvania |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]
1. Waste Identification and Segregation:
- Treat all unused this compound and any materials contaminated with it (e.g., absorbent pads from a spill clean-up) as hazardous waste.[4]
- Segregate this waste from other chemical waste streams to avoid dangerous reactions.[5] Keep it separate from incompatible materials, such as strong oxidizing agents.[6]
2. Waste Container Selection and Labeling:
- Use a dedicated, leak-proof container that is chemically compatible with this compound.[3][4] The original container is often a suitable choice.[4]
- Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[3][7]
3. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[3][7]
- The SAA should be away from general lab traffic and sources of heat or ignition.[3][5]
4. Arranging for Disposal:
- Consult your institution's Environmental Health and Safety (EHS) department for their specific protocols for chemical waste disposal.[3]
- Contact the EHS office or follow institutional procedures to request a pickup of the hazardous waste.[8]
- The disposal must be handled by a licensed and reputable hazardous waste disposal company.[3] The preferred method of disposal for many organic compounds of this nature is high-temperature incineration.[3]
5. Spill Management:
- In the event of a spill, immediately contain the area.
- Use a non-combustible absorbent material to clean up the spill. Do not use paper towels for the bulk of the spill.[3]
- Collect the absorbed material and place it in a labeled hazardous waste container.[3]
- Decontaminate the spill area with a suitable solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.[3]
- Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
- 1. This compound AldrichCPR 83621-33-4 [sigmaaldrich.com]
- 2. This compound AldrichCPR 83621-33-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Benzyl 4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Benzyl 4-oxoazepane-1-carboxylate. The following step-by-step guidance is designed to ensure the safety of laboratory personnel and to mitigate environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The recommended PPE is based on the potential hazards associated with this and structurally similar compounds.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any damage before use. | |
| Body Protection | A flame-resistant lab coat or impervious clothing should be worn to protect from splashes. | |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.
Engineering Controls and Work Environment
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Safe Handling Practices: Avoid eating, drinking, or smoking in the laboratory area where this chemical is handled.
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. This compound is classified as a combustible liquid[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. This compound is classified as harmful to aquatic life with long-lasting effects[1].
Waste Segregation and Collection
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Collection: Collect all waste materials, including unused compounds, contaminated PPE (such as gloves and lab coats), and cleaning materials, in the designated hazardous waste container.
Disposal Method
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Environmental Precaution: Do not dispose of this compound down the drain or in the regular solid waste stream to avoid release into the environment[1].
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
